molecular formula C5H5FN2O2S B2793883 5-Fluoropyridine-2-sulfonamide CAS No. 1250674-08-8

5-Fluoropyridine-2-sulfonamide

Cat. No.: B2793883
CAS No.: 1250674-08-8
M. Wt: 176.17
InChI Key: ZSIJDGICCRDFSY-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-sulfonamide is a useful research compound. Its molecular formula is C5H5FN2O2S and its molecular weight is 176.17. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoropyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIJDGICCRDFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS 75463-42-0 5-Fluoropyridine-2-sulfonamide safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Fluoropyridine-2-sulfonamide (CAS 75463-42-0) , a critical intermediate in medicinal chemistry. It integrates safety protocols with synthetic utility, designed for researchers optimizing drug scaffolds.

CAS: 75463-42-0 | Formula: C₅H₅FN₂O₂S | Role: Bioactive Scaffold & Intermediate

Executive Summary: The Fluorine Advantage

In modern drug discovery, 5-Fluoropyridine-2-sulfonamide represents a "privileged structure." It combines the bioisosteric properties of the pyridine ring with the metabolic stability conferred by the fluorine atom at the C5 position. The sulfonamide moiety (


) serves as a primary hydrogen-bonding pharmacophore, critical for inhibiting metalloenzymes like Carbonic Anhydrases (CAs)  and for constructing larger kinase-inhibiting architectures.

This guide outlines the physicochemical profile, safety architecture, and synthetic protocols required to utilize this compound effectively in high-value research.

Physicochemical & Safety Architecture

Technical Specifications
PropertyDataContext for Research
Molecular Weight 176.17 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Appearance White to Off-White SolidPurity verification via ¹H-NMR is recommended upon receipt.
Solubility DMSO, Methanol, DMFPoor water solubility; requires polar organic solvents for reactions.
Acidity (pKa) ~9.0 - 10.0 (Sulfonamide NH)Weakly acidic; deprotonation requires mild bases (e.g., K₂CO₃, Et₃N).
Stability Stable under STPAvoid: Strong oxidizing agents.[1][2][3] Hydrolysis resistant at neutral pH.
GHS Hazard Classification & Handling Logic

While not a highly volatile toxicant, this compound acts as a significant irritant. The following safety architecture ensures researcher protection during synthesis.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protective Workflow (Decision Tree):

SafetyProtocol Start Handling CAS 75463-42-0 State Physical State: Solid Dust Start->State Engineering Engineering Control: Fume Hood Required State->Engineering Prevent Inhalation PPE PPE: Nitrile Gloves + Safety Glasses Engineering->PPE Contact Barrier Exposure Accidental Exposure? PPE->Exposure Action Skin: Wash 15m Eyes: Rinse 15m Inhale: Fresh Air Exposure->Action Yes

Figure 1: Safety decision matrix for handling solid 5-Fluoropyridine-2-sulfonamide.

Synthetic Utility & Mechanism[4][5][6]

Reactivity Profile

The chemical behavior of 5-Fluoropyridine-2-sulfonamide is governed by two competing electronic effects:

  • The Sulfonamide Nitrogen (Nucleophile): The nitrogen atom is the primary reactive center. It is a weak nucleophile due to the electron-withdrawing sulfonyl group but can be alkylated or acylated to form N-substituted sulfonamides (common in antibacterial and anticancer drugs).

  • The C5-Fluorine (Stabilizer vs. Leaving Group): The fluorine atom provides metabolic blockade, preventing oxidative metabolism at the C5 position. While C-F bonds can undergo

    
     (Nucleophilic Aromatic Substitution), the C5 position in pyridine is generally less reactive than C2 or C4. Thus, the fluorine acts primarily as a stable steric and electronic modulator rather than a leaving group under standard coupling conditions.
    
Key Reaction Pathways

Researchers typically employ this intermediate in two ways:

  • Pathway A (Direct Coupling): Reaction with acyl chlorides or isocyanates to generate sulfonylureas or N-acyl sulfonamides.

  • Pathway B (Condensation): Reaction with aldehydes/ketones to form imines (Schiff bases), often followed by reduction.

SynthesisWorkflow Compound 5-Fluoropyridine-2-sulfonamide (Core Scaffold) Intermediate Transition State: N-Acylation Compound->Intermediate Nucleophilic Attack Reagent Reagent: R-COCl (Acyl Chloride) Reagent->Intermediate Base Base: Pyridine or Et3N (Proton Scavenger) Base->Intermediate HCl Removal Product Target: N-Acyl Sulfonamide (Bioactive Lead) Intermediate->Product Elimination

Figure 2: Synthetic pathway for N-acylation, a common derivatization route for this scaffold.

Experimental Protocol: N-Acylation

Objective: Synthesize an N-acyl derivative to enhance lipophilicity and target engagement (e.g., for kinase inhibition).

Materials
  • 5-Fluoropyridine-2-sulfonamide (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (Anhydrous)

Methodology
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 5-Fluoropyridine-2-sulfonamide  (1 mmol) in anhydrous DCM (5 mL).
    
  • Activation: Add Et₃N (2 mmol) dropwise. The solution may clarify as the sulfonamide deprotonates slightly.

  • Addition: Cool the mixture to 0°C. Add the Acyl Chloride (1.1 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Validation:

  • ¹H-NMR: Look for the disappearance of the broad

    
     singlet (approx. 7.5 ppm) and appearance of the amide NH (downfield, >10 ppm).
    
  • LC-MS: Confirm Molecular Ion

    
    .
    

Applications in Drug Discovery

This specific CAS is utilized in the development of:

  • Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group binds to the Zinc (

    
    ) ion in the enzyme active site. The 5-Fluoro group enhances membrane permeability compared to non-fluorinated analogs [1].
    
  • Anticancer Agents: Sulfonamide derivatives of pyridine are explored as tubulin polymerization inhibitors and cell cycle arrest agents [2].

  • Metabolic Stability: The strategic placement of fluorine blocks P450-mediated oxidation, extending the half-life of the drug candidate in vivo [3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Ghorab, M. M., et al. (2017). Novel sulfonamide-based radiopharmaceuticals: Synthesis and biological evaluation as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 75463-42-0. PubChem. Link

Sources

The Strategic Role of 5-Fluoropyridine-2-sulfonamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a pyridine scaffold, a sulfonamide functional group, and a fluorine substituent creates a unique chemical entity with significant potential in medicinal chemistry. This guide delves into the multifaceted role of the 5-Fluoropyridine-2-sulfonamide core, a building block increasingly recognized for its capacity to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. We will explore the strategic rationale behind its use, its synthesis, potential therapeutic applications, and the underlying structure-activity relationships that govern its biological activity. This document serves as a technical resource for researchers seeking to leverage this versatile scaffold in the design and development of novel therapeutics.

The Architectural Triad: Deconstructing the 5-Fluoropyridine-2-sulfonamide Scaffold

The efficacy of the 5-Fluoropyridine-2-sulfonamide scaffold in medicinal chemistry stems from the synergistic interplay of its three key components: the pyridine ring, the sulfonamide group, and the fluorine atom. Each element contributes distinct properties that can be strategically exploited to optimize a molecule's drug-like characteristics.

  • The Pyridine Ring: A Privileged Heterocycle. The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The aromatic nature of the ring allows for π-π stacking interactions, while its poor basicity can improve water solubility, a crucial factor for bioavailability.[2] The pyridine scaffold is a versatile framework that can be readily functionalized to explore chemical space and optimize binding to target proteins.[2]

  • The Sulfonamide Group: A Versatile Functional Moiety. The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its diverse biological activities.[3] It is a key pharmacophore in antibacterial, antiviral, antidiabetic, and anticancer agents.[3][4] The sulfonamide moiety can act as a bioisostere for a carboxylic acid, forming similar hydrogen bond interactions with target proteins while offering advantages in terms of metabolic stability and membrane permeability.[5] Its ability to engage in a network of hydrogen bonds makes it a powerful tool for enhancing binding affinity and selectivity.

  • The Fluorine Atom: A Metabolic Stabilizer and Potency Enhancer. The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties.[4][6] The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism.[7] Fluorine substitution can also modulate the pKa of nearby functional groups, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Furthermore, the strategic placement of fluorine can lead to increased binding affinity for the target protein, thereby enhancing potency.[6][9]

The combination of these three components in the 5-Fluoropyridine-2-sulfonamide scaffold provides a unique starting point for the design of novel therapeutics with potentially enhanced efficacy, selectivity, and drug-like properties.

Synthetic Strategies: Accessing the 5-Fluoropyridine-2-sulfonamide Core

A robust and efficient synthetic route is paramount for the exploration of any chemical scaffold in a drug discovery program. The synthesis of 5-Fluoropyridine-2-sulfonamide typically proceeds through the key intermediate, 2-amino-5-fluoropyridine.

Synthesis of the Key Intermediate: 2-Amino-5-fluoropyridine

A common and effective method for the synthesis of 2-amino-5-fluoropyridine starts from the readily available 2-aminopyridine.[10][11] This multi-step process involves nitration, amino group protection (acetylation), reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by deprotection.[10][12] This route has been shown to be advantageous as it can provide higher yields and purity compared to other methods.[12]

  • Nitrification: 2-aminopyridine is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, typically at the 5-position.

  • Amino Acetylation: The amino group is protected, commonly as an acetamide, by reacting the product from the previous step with acetic anhydride.

  • Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst or a metal-acid combination.

  • Diazotization: The newly formed amino group is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

  • Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction, where it is treated with a fluorine source, such as fluoroboric acid, followed by thermal decomposition to install the fluorine atom at the 5-position.

  • Hydrolysis of Acetyl Group: Finally, the acetyl protecting group is removed by hydrolysis to yield the desired 2-amino-5-fluoropyridine.

Synthesis of 5-Fluoropyridine-2-sulfonamide

Once the 2-amino-5-fluoropyridine intermediate is obtained, it can be converted to 5-Fluoropyridine-2-sulfonamide via a two-step process involving a Sandmeyer-type reaction to install a sulfonyl chloride, followed by amination.

G A 2-Amino-5-fluoropyridine B Diazotization (NaNO₂, HCl) A->B C 5-Fluoro-2-pyridinediazonium chloride B->C D Sandmeyer-type Reaction (SO₂, CuCl₂) C->D E 5-Fluoropyridine-2-sulfonyl chloride D->E F Amination (NH₄OH or NH₃) E->F G 5-Fluoropyridine-2-sulfonamide F->G

Caption: Synthetic workflow from 2-amino-5-fluoropyridine to 5-Fluoropyridine-2-sulfonamide.

Therapeutic Landscape: Potential Applications of the 5-Fluoropyridine-2-sulfonamide Scaffold

The unique structural features of 5-Fluoropyridine-2-sulfonamide make it a promising scaffold for targeting a range of biological entities implicated in various diseases. The following sections explore some of the key therapeutic areas where this core could be of significant interest.

Kinase Inhibition in Oncology

Kinases are a major class of drug targets in oncology, and the sulfonamide moiety is a common feature in many kinase inhibitors.[13] The 5-Fluoropyridine-2-sulfonamide scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of this scaffold could be designed to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis.[8][14] The sulfonamide group can form critical hydrogen bonds within the kinase active site, while the fluorinated pyridine ring can occupy hydrophobic pockets and enhance metabolic stability.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that are validated targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[15][16] Sulfonamides are the primary class of CA inhibitors, with the sulfamoyl group coordinating to the zinc ion in the enzyme's active site.[15][16] The 5-Fluoropyridine-2-sulfonamide core provides a foundation for developing novel and potentially isoform-selective CA inhibitors. The fluorinated pyridine ring can be modified to exploit differences in the active site cavities of various CA isoforms, leading to improved selectivity and reduced off-target effects.

Antibacterial Agents

The sulfonamide class of drugs has a long history as antibacterial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[9] The 5-Fluoropyridine-2-sulfonamide scaffold can serve as a starting point for the development of new antibacterial agents, potentially with improved activity against drug-resistant strains. The fluorine atom can enhance the compound's ability to penetrate bacterial cell walls and resist metabolic degradation by bacterial enzymes.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 5-Fluoropyridine-2-sulfonamide core is essential for optimizing its biological activity. Key areas for structural modification and their potential impact on activity are outlined below.

Modification Site Potential Impact on Activity
Sulfonamide Nitrogen (NH₂) Substitution on the sulfonamide nitrogen can modulate potency and selectivity. Different substituents can interact with specific residues in the target's binding pocket.
Pyridine Ring Introduction of various substituents on the pyridine ring can alter lipophilicity, solubility, and steric interactions with the target protein.
Position of Fluorine While this guide focuses on the 5-fluoro isomer, exploring other fluorination patterns on the pyridine ring can fine-tune electronic properties and metabolic stability.

Table 1: Key sites for modification on the 5-Fluoropyridine-2-sulfonamide scaffold and their potential influence on biological activity.

Conclusion and Future Perspectives

The 5-Fluoropyridine-2-sulfonamide scaffold represents a strategically designed building block that combines the advantageous properties of a privileged heterocycle, a versatile functional group, and a key bioisosteric element. Its potential applications span several important therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The synthetic accessibility of this core, coupled with the vast potential for chemical derivatization, makes it an attractive starting point for medicinal chemists. Future research focused on the systematic exploration of the chemical space around this scaffold is likely to yield novel drug candidates with improved therapeutic profiles. The continued development of innovative synthetic methodologies will further empower researchers to harness the full potential of the 5-Fluoropyridine-2-sulfonamide core in the quest for new and effective medicines.

References

  • Sulfonamide-based ring-fused analogues for CAN508 as novel carbonic anhydrase inhibitors endowed with antitumor activity: Design, synthesis, and in vitro biological evaluation. PubMed. [Link]. Published March 1, 2020.

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]. Published August 7, 2025.

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link].

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link].

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]. Published November 23, 2022.

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link].

  • New sulfonamide-based glycosides incorporated 1,2,3-triazole as cytotoxic agents through VEGFR-2 and carbonic anhydrase inhibitory activity. PMC - NIH. [Link].

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link].

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. [Link].

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. [Link]. Published March 21, 2025.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link].

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link].

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. [Link].

  • Preparation method of fluoropyridine compounds.
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. [Link]. Published February 17, 2023.

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link].

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [Link]. Published October 8, 2012.

  • Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. PubMed Central. [Link]. Published June 4, 2023.

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. NIH. [Link]. Published May 23, 2023.

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. MDPI. [Link].

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. [Link]. Published August 6, 2025.

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. [Link].

  • Flavonoid-Based Therapies in the Early Management of Neurodegenerative Diseases. NIH. [Link]. Published January 7, 2015.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]. Published April 3, 2023.

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]. Published May 20, 2022.

  • Drug Discovery Patents. Charles River Laboratories. [Link].

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. NIH. [Link].

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]. Published November 20, 2021.

  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Online Press. [Link]. Published May 20, 2024.

  • Halogenated sulfonamide derivatives.
  • Flavonoid-based therapies in the early management of neurodegenerative diseases. PubMed. [Link]. Published January 15, 2015.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. [Link]. Published April 4, 2023.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link].

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of 5-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Critical Role of pKa in Drug Design

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For any active pharmaceutical ingredient (API), its pKa profile governs critical pharmacokinetic and pharmacodynamic properties, including solubility, permeability, protein binding, and target engagement.[1][2][3] Understanding and accurately determining the pKa of a drug candidate like 5-Fluoropyridine-2-sulfonamide is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[4] This guide provides a comprehensive overview of the theoretical principles, ionization states, and field-proven experimental and computational methodologies for characterizing the acid-base properties of 5-Fluoropyridine-2-sulfonamide.

Predicted Acid-Base Equilibria of 5-Fluoropyridine-2-sulfonamide

5-Fluoropyridine-2-sulfonamide possesses two primary ionizable sites: the pyridine ring nitrogen, which is basic, and the sulfonamide (R-SO₂NH₂) group, which is acidic. The interplay of these two groups, influenced by the strong electron-withdrawing effects of the fluorine atom and the sulfonyl group, dictates the molecule's overall ionization profile.

Ionizable Centers and Estimated pKa Values
  • Pyridine Nitrogen (Basic Center, pKa₁): The pKa of unsubstituted pyridine is approximately 5.2. The sulfonamide group at the 2-position and the fluorine atom at the 5-position are both strongly electron-withdrawing. These groups significantly reduce the electron density on the pyridine nitrogen, making it a weaker base. Consequently, the pKa of the pyridinium conjugate acid is expected to be substantially lower than 5.2 .

  • Sulfonamide N-H (Acidic Center, pKa₂): The pKa of a simple benzenesulfonamide is around 10. The acidity of the sulfonamide proton is enhanced by electron-withdrawing groups on the aromatic ring, which stabilize the resulting anion after deprotonation. The pyridine ring itself is electron-withdrawing, and this effect is amplified by the 5-fluoro substituent. Therefore, the pKa of the sulfonamide N-H is predicted to be lower than 10 , likely in the range of 7-9.

Ionizable GroupTypeParent pKa (approx.)Predicted pKa for 5-Fluoropyridine-2-sulfonamideRationale for Shift
Pyridine NitrogenBasic5.2 (Pyridine)< 4.0 Strong inductive/resonance electron withdrawal by -SO₂NH₂ and -F groups decreases basicity.
Sulfonamide N-HAcidic10.0 (Benzenesulfonamide)7.0 - 9.0 Electron-withdrawing pyridine ring and -F substituent stabilize the conjugate base, increasing acidity.
pH-Dependent Ionization States

The molecule can exist in three primary ionization states depending on the ambient pH: cationic, neutral, and anionic. Understanding these transitions is crucial as the charge state of a drug dramatically affects its ability to cross biological membranes and interact with its target.[1][5][6]

G Cationic Cationic (pH < pKa1) Neutral Neutral (Zwitterionic) (pKa1 < pH < pKa2) Cationic->Neutral Deprotonation (Pyridine N-H) pKa1 Anionic Anionic (pH > pKa2) Neutral->Anionic Deprotonation (Sulfonamide N-H) pKa2

Caption: Ionization equilibria of 5-Fluoropyridine-2-sulfonamide.

Experimental Determination of pKa Values: Protocols and Rationale

Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques employed in the pharmaceutical industry.[7][8]

Workflow for Experimental pKa Determination

The general workflow for determining pKa values is a systematic process that ensures accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Prep_Sample Prepare Analyte Solution (e.g., 1-5 mM) Titrate Perform Titration (Add titrant incrementally) Prep_Sample->Titrate Prep_Titrants Standardize Titrants (e.g., 0.1 M HCl, 0.1 M NaOH) Prep_Titrants->Titrate Calibrate Calibrate pH Meter (3-point calibration) Calibrate->Titrate Record Record Data (pH vs. Titrant Volume) Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative Inflection Identify Inflection Points (Equivalence Points) Derivative->Inflection pKa_Calc Calculate pKa (pH at half-equivalence) Inflection->pKa_Calc

Caption: General workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric Titration

Potentiometric titration is a high-precision technique and often considered the gold standard for pKa measurement due to its accuracy.[9] It involves monitoring the change in pH of a solution of the analyte as a standardized acid or base is added incrementally.[10][11]

Causality and Self-Validation: This protocol is designed to be self-validating. The initial three-point calibration of the pH electrode ensures measurement accuracy across the relevant pH range. Standardization of the titrant solutions (HCl and NaOH) against a primary standard is critical for accurate molarity, which is essential for the precise determination of equivalence points. The use of an inert electrolyte (KCl) maintains constant ionic strength, minimizing its effect on the activity coefficients of the ions.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a ~1 mM solution of 5-Fluoropyridine-2-sulfonamide in deionized, carbonate-free water. If solubility is low, a co-solvent (e.g., methanol or DMSO, <5% v/v) may be used, but the resulting pₛKₐ must be corrected or noted as apparent pKa.

    • Prepare and standardize 0.1 M HCl and 0.1 M NaOH solutions.[10][11]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]

    • Calibrate a high-quality pH electrode and meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the analyte solution in a thermostatted vessel maintained at 25 °C.[7]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[10][11]

    • To determine the basic pKa (pKa₁), titrate the solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL), allowing the pH to stabilize before recording the reading.[11]

    • Continue the titration well past the first equivalence point.

    • To determine the acidic pKa (pKa₂), perform a separate titration starting with the analyte solution and titrating with standardized 0.1 M NaOH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point.[9]

    • The pKa is equal to the pH at the half-equivalence point. For polyprotic species, each inflection point corresponds to a pKa value.

Protocol: UV-Vis Spectrophotometry

This method is highly sensitive and requires much less material than potentiometry. It is applicable if the molecule contains a chromophore near the ionizable center, causing the UV-Vis absorbance spectrum to change with pH.[7][12] 5-Fluoropyridine-2-sulfonamide's aromatic system makes it an ideal candidate for this technique.

Causality and Self-Validation: The core principle is that the protonated and deprotonated forms of the molecule will have different molar absorptivities at certain wavelengths.[7] By preparing solutions in a series of buffers with precisely known pH values, a sigmoid curve of absorbance vs. pH can be generated. The inflection point of this curve directly corresponds to the pKa.[7][13] The use of an isosbestic point, where the molar absorptivity of both species is identical, can serve as an internal control to verify that the total concentration of the analyte remains constant across all buffers.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of 5-Fluoropyridine-2-sulfonamide (e.g., 10 mM in DMSO).[12]

    • Prepare a series of aqueous buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[12]

  • Spectral Acquisition:

    • Determine the optimal wavelength for analysis by recording the full UV spectra (e.g., 230-500 nm) of the analyte in a highly acidic (e.g., pH 2) and a highly alkaline (e.g., pH 12) buffer.[12][14] Select a wavelength where the difference in absorbance between the two forms is maximal.[7]

    • Prepare a set of solutions by adding a small, fixed amount of the stock solution to each buffer in the series, ensuring the final organic solvent concentration is minimal (≤2% v/v).[12]

    • Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffers.

    • The data should form a sigmoidal curve. Fit the data to the Henderson-Hasselbalch equation or identify the inflection point of the curve.[13]

    • The pH at the inflection point is the pKa value. If two ionizations occur, the plot may show two distinct sigmoidal transitions, yielding both pKa values.

Computational pKa Prediction

In modern drug discovery, in silico methods are invaluable for high-throughput screening and for providing theoretical support to experimental data.[4] These methods use thermodynamic cycles combined with quantum mechanical (QM) and continuum solvation models to calculate the free energy of deprotonation.[15][16]

Approaches like the G1, G2, and G3 extrapolation methods, combined with a Polarizable Continuum Model (PCM) for solvation, can predict pKa values with a standard deviation of less than 0.7 pKa units for substituted pyridines.[16] Including explicit water molecules in the calculation can further improve accuracy.[15] These computational predictions are most powerful when calibrated against a training set of structurally similar compounds with known experimental pKa values.[16]

Implications for Drug Development

The pKa values of 5-Fluoropyridine-2-sulfonamide are a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3]

  • Absorption & Permeability: The molecule's neutral form is more lipophilic and thus more likely to passively diffuse across the lipid bilayers of the gut wall and other cell membranes.[2][5] Knowing the pKa values allows prediction of the fraction of the neutral species present in the stomach (low pH) and intestine (higher pH), which is essential for estimating oral bioavailability.

  • Solubility: The ionized (cationic or anionic) forms of the drug are generally more water-soluble than the neutral form. This is critical for formulation design, especially for intravenous administration.

  • Target Binding: If the drug target is a protein, the ionization state can be crucial for binding. For example, many enzyme active sites or receptors require a specific charge state for electrostatic interactions, such as the formation of a salt bridge.[3][17][18] The deprotonated sulfonamide anion, for instance, is known to be the active form for binding to the zinc ion in carbonic anhydrase inhibitors.[18]

Conclusion

While a definitive experimental pKa for 5-Fluoropyridine-2-sulfonamide is not published, a strong theoretical framework predicts two ionizable centers: a weakly basic pyridine nitrogen (pKa₁ < 4) and a moderately acidic sulfonamide proton (pKa₂ ≈ 7-9). These values dictate the molecule's charge state across physiological pH ranges, profoundly impacting its journey through the body and its interaction with its biological target. The robust experimental protocols detailed herein, particularly potentiometric titration and UV-Vis spectrophotometry, provide a clear and validated pathway for the precise determination of these critical physicochemical parameters, enabling informed decisions in the drug development pipeline.

References

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Development of Methods for the Determination of pKa Values. Journal of Medicinal Chemistry, 47(21), 5085-5100. [Link]

  • Ortega-Castro, J., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]

  • Kim, S., et al. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Thianthrenium Reagents. Journal of the American Chemical Society. [Link]

  • Yildiz, E., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-997. [Link]

  • da Silva, C. O., et al. (n.d.). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Holmbo, S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6157-6164. [Link]

  • ResearchGate. (n.d.). The pKa values of the sulfonamides studied. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Rafiee, A., & Nojavan, S. (2016). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Chilean Chemical Society, 61(1), 2816-2821. [Link]

  • Al-Noor, T. H., et al. (2013). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Applicable Chemistry, 2(1), 25-33. [Link]

  • Ruiz, R., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1134-1137. [Link]

  • Al Khzem, A. H., & Alturki, M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1013-1033. [Link]

  • Akocak, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6667. [Link]

  • Symeres. (2023). What is pKa and how is it used in drug development? [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Bloomsburg University. (n.d.). The pKa of an Indicator UV Absorption Spectrophotometry. [Link]

  • de la Vega, J. M. G., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 727(1-3), 57-62. [Link]

  • VRO. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]

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Methodological & Application

Synthesis protocols for 5-Fluoropyridine-2-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the synthesis of 5-Fluoropyridine-2-sulfonamide derivatives, a class of compounds of significant interest in pharmaceutical research and drug development due to their prevalence in biologically active molecules. This document provides a detailed overview of the prevailing synthetic strategies, step-by-step experimental protocols, and the chemical reasoning that underpins these methodologies.

Introduction: The Significance of 5-Fluoropyridine-2-sulfonamides

The 5-Fluoropyridine-2-sulfonamide scaffold is a privileged structural motif in modern medicinal chemistry. The pyridine ring serves as a bioisostere for phenyl groups, often improving solubility and metabolic profiles, while the sulfonamide functional group is a versatile hydrogen bond donor and acceptor, crucial for target binding. The fluorine atom at the 5-position can significantly enhance binding affinity, modulate pKa, and improve metabolic stability by blocking potential sites of oxidation. Consequently, these derivatives are key components in the development of novel therapeutic agents.

This guide details the primary synthetic routes to this important class of molecules, focusing on the construction of the key reactive intermediate, 5-fluoropyridine-2-sulfonyl chloride, and its subsequent elaboration into a diverse library of sulfonamide derivatives.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of 5-Fluoropyridine-2-sulfonamide derivatives can be logically dissected into two primary stages: the construction of a reactive sulfonyl intermediate and the subsequent formation of the sulfonamide bond.

  • Formation of the C-S Bond: The most critical step is the installation of the sulfonyl group onto the 5-fluoropyridine ring. The most robust and widely applicable strategy involves the conversion of the readily accessible 2-amino-5-fluoropyridine into a diazonium salt, which is then transformed into a sulfonyl chloride via a Sandmeyer-type reaction.

  • Formation of the S-N Bond: This is a classical and highly efficient transformation involving the reaction of the synthesized 5-fluoropyridine-2-sulfonyl chloride with a primary or secondary amine to furnish the final sulfonamide product.

The overall synthetic strategy is visualized in the workflow below.

G FinalProduct 5-Fluoropyridine-2-sulfonamide Derivatives Amine Primary or Secondary Amine (R1R2NH) FinalProduct->Amine S-N Bond Formation (Amination) SulfonylChloride Key Intermediate: 5-Fluoropyridine-2-sulfonyl Chloride FinalProduct->SulfonylChloride S-N Bond Formation (Amination) AminoFluoropyridine Starting Material: 2-Amino-5-fluoropyridine SulfonylChloride->AminoFluoropyridine C-S Bond Formation (Sandmeyer Reaction) G cluster_0 Synthesis of 5-Fluoropyridine-2-sulfonyl Chloride A 2-Amino-5-fluoropyridine B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 5-Fluoro-pyridin-2-yl diazonium chloride B->C D Sulfonylchlorination (SO₂, CuCl, AcOH) C->D E 5-Fluoropyridine-2-sulfonyl Chloride D->E

Caption: Workflow for the Sandmeyer conversion of 2-amino-5-fluoropyridine.

Experimental Protocol 1: Synthesis of 5-Fluoropyridine-2-sulfonyl Chloride

This protocol is based on the classical Sandmeyer reaction conditions. [1] Materials:

  • 2-Amino-5-fluoropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Sulfur Dioxide (gas or saturated solution in acetic acid)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-fluoropyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonylchlorination:

    • In a separate, larger flask, prepare a suspension of copper(I) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide. Cool this mixture to 5-10 °C.

    • Slowly add the cold diazonium salt solution from the first step to the SO₂/CuCl suspension. Vigorous nitrogen evolution will be observed. Maintain the temperature below 15 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a larger beaker containing ice-water.

    • Extract the aqueous mixture three times with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence stops), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-fluoropyridine-2-sulfonyl chloride, which can be used directly or purified by vacuum distillation or chromatography.

Part 3: Synthesis of 5-Fluoropyridine-2-sulfonamide Derivatives

The final step is the formation of the sulfonamide, a robust and high-yielding reaction.

Principle: This is a nucleophilic acyl substitution reaction at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is displaced, and the proton on the nitrogen is removed by a base, forming the stable sulfonamide bond. The choice of base is important; a non-nucleophilic organic base like triethylamine or pyridine is typically used to avoid competing reactions. [2]

Reagent/Condition Purpose Common Choices
Solvent To dissolve reactants and facilitate the reaction. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile
Base To neutralize the HCl byproduct and drive the reaction to completion. Triethylamine (TEA), Pyridine, DIPEA
Temperature To control the reaction rate. 0 °C to Room Temperature

| Stoichiometry | To ensure complete consumption of the limiting reagent. | Amine (1.0-1.2 eq), Base (1.2-1.5 eq) |

Table 1: Typical Reaction Parameters for Sulfonamide Formation.

Experimental Protocol 2: General Procedure for Amination

This protocol provides a general method for reacting 5-fluoropyridine-2-sulfonyl chloride with a variety of primary and secondary amines.

Materials:

  • 5-Fluoropyridine-2-sulfonyl Chloride

  • Desired Primary or Secondary Amine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 5-fluoropyridine-2-sulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with additional dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude sulfonamide can be purified by recrystallization or silica gel column chromatography.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955. Available at: [Link]

  • Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945. Available at: [Link]

  • Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Request PDF. Available at: [Link]

  • U.S. Patent No. 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine. Google Patents.
  • Globe Thesis. (2008). Study On Synthesis Of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • Chinese Patent No. CN112830892A. (2021). Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
  • Dissertation. (n.d.). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • WIPO Patent No. WO2023/116924975. (2023). Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. Available at: [Link]

  • Bar-Ziv, R., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 14, 1-8. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • Chemistry & Biology Interface. (2011). A Novel and Efficient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl chloride. Chemistry & Biology Interface, 1(3), 360-364. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. Available at: [Link]

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Preparation of Sulfonylureas from 5-Fluoropyridine-2-sulfonamide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of sulfonylureas, with a specific focus on utilizing 5-Fluoropyridine-2-sulfonamide as a key starting material. The document is designed to offer both a theoretical understanding and practical, actionable protocols for laboratory synthesis.

Introduction: The Significance of Pyridylsulfonylureas

Sulfonylureas are a versatile class of organic compounds characterized by a central sulfonylurea moiety (-SO₂NHCONH-). This structural motif imparts a wide range of biological activities, leading to their extensive use in medicine and agriculture. While renowned for their application as oral hypoglycemic agents in the treatment of type 2 diabetes, sulfonylureas also exhibit potent herbicidal, anticancer, and antibacterial properties.[1]

The pyridine ring, when incorporated into the sulfonylurea scaffold, often confers potent herbicidal activity. These pyridylsulfonylureas, such as the commercially significant flupyrsulfuron-methyl, act as inhibitors of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[2] This targeted mode of action provides excellent weed control with a high degree of crop safety.[2][3]

5-Fluoropyridine-2-sulfonamide is a valuable building block for the synthesis of novel pyridylsulfonylureas. The presence of the fluorine atom can enhance the biological activity and modify the physicochemical properties of the final compound, making it an attractive starting material for the development of new herbicides and other bioactive molecules.

The Core Synthesis: Reaction of Sulfonamides with Isocyanates

The most common and well-established method for the synthesis of sulfonylureas is the base-catalyzed reaction of a sulfonamide with an isocyanate.[4] This reaction proceeds via a nucleophilic addition mechanism.

Reaction Mechanism

The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. The base deprotonates the sulfonamide, forming a more nucleophilic sulfonamide anion. This anion then attacks the electrophilic carbon of the isocyanate, forming a new nitrogen-carbon bond. Subsequent protonation of the resulting intermediate yields the final sulfonylurea product.

There are three fundamental mechanisms for the base-catalyzed reaction of H-acidic compounds (like sulfonamides) with isocyanates, depending on the acidity of the HX compound and the strength of the base. For sulfonamides, which are relatively acidic, the mechanism likely proceeds through the formation of the sulfonamide anion, which then adds to the isocyanate.[5]

Diagram of the Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Deprotonation of the Sulfonamide cluster_step2 Step 2: Nucleophilic Attack on the Isocyanate cluster_step3 Step 3: Protonation to Yield the Sulfonylurea Sulfonamide R-SO₂-NH₂ Sulfonamide_Anion R-SO₂-NH⁻ Sulfonamide->Sulfonamide_Anion + Base Base Base Protonated_Base Base-H⁺ Sulfonamide_Anion_2 R-SO₂-NH⁻ Isocyanate R'-N=C=O Intermediate R-SO₂-N⁻-C(=O)-NH-R' Intermediate_2 R-SO₂-N⁻-C(=O)-NH-R' Sulfonamide_Anion_2->Intermediate + R'-N=C=O Sulfonylurea R-SO₂-NH-C(=O)-NH-R' Intermediate_2->Sulfonylurea + H⁺

Caption: Generalized mechanism of sulfonylurea synthesis.

Experimental Protocol: Synthesis of a Pyridylsulfonylurea

This protocol provides a general procedure for the synthesis of a sulfonylurea from 5-Fluoropyridine-2-sulfonamide and a substituted phenyl isocyanate. Researchers should adapt this protocol based on the specific reactivity of the chosen isocyanate and the desired scale of the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoropyridine-2-sulfonamide≥98%Commercially Available
Substituted Phenyl Isocyanate≥98%Commercially Availablee.g., 4-methoxyphenyl isocyanate
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered
AcetoneAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solution
Deionized Water
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions
  • 5-Fluoropyridine-2-sulfonamide: May cause skin and eye irritation. Harmful if swallowed. Avoid breathing dust.[3]

  • Isocyanates: Are toxic and can be potent respiratory sensitizers. Handle in a well-ventilated fume hood.

  • Solvents: Acetone and dichloromethane are flammable and volatile. Use in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask, combine 5-Fluoropyridine-2-sulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Isocyanate: While stirring vigorously at room temperature, add the substituted phenyl isocyanate (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the acetone using a rotary evaporator.

    • To the resulting residue, add deionized water and dichloromethane.

    • Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional portions of dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude sulfonylurea by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[4][6]

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the synthesized sulfonylurea.

Experimental Workflow Diagram

workflow start Start reactants Combine 5-Fluoropyridine-2-sulfonamide and K₂CO₃ in Acetone start->reactants add_isocyanate Add Substituted Phenyl Isocyanate reactants->add_isocyanate reflux Reflux for 2-4 hours add_isocyanate->reflux workup Aqueous Work-up and Extraction reflux->workup purification Recrystallization workup->purification characterization Spectroscopic Characterization purification->characterization end End characterization->end

Caption: A typical workflow for sulfonylurea synthesis.

Characterization of Pyridylsulfonylureas

The structure of the synthesized sulfonylureas can be unequivocally confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl (O=S=O) group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, and the carbonyl (C=O) group of the urea linkage, usually in the range of 1700-1650 cm⁻¹. The N-H stretching vibrations will appear as broad bands in the region of 3400-3200 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyridine and phenyl rings. The N-H protons of the sulfonylurea linkage will appear as broad singlets, often at a downfield chemical shift.

    • ¹³C NMR: The carbonyl carbon of the urea will be observable in the range of 150-160 ppm. Signals for the aromatic carbons will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized compound, confirming the successful coupling of the sulfonamide and isocyanate.

Case Study: Synthesis of Flupyrsulfuron-methyl

Flupyrsulfuron-methyl is a commercial herbicide that exemplifies the application of pyridylsulfonylureas. Its synthesis involves the coupling of a pyridinesulfonamide with a pyrimidine-containing intermediate.[7] While the exact industrial synthesis is proprietary, the core chemical transformation follows the principles outlined in this guide. The synthesis of flupyrsulfuron-methyl typically begins with the formation of a 4,6-dimethoxypyrimidine derivative, which is then coupled with a trifluoromethyl-substituted nicotinic acid intermediate to form the central sulfonylurea linkage.[7]

Conclusion

The synthesis of sulfonylureas from 5-Fluoropyridine-2-sulfonamide and isocyanates is a robust and versatile method for accessing a wide range of potentially bioactive molecules. This guide provides a foundational understanding of the reaction mechanism, a detailed experimental protocol, and essential information on the characterization of the final products. By leveraging this information, researchers can confidently explore the synthesis of novel pyridylsulfonylureas for applications in drug discovery and agrochemical development.

References

  • Kumar, D., Ratan, A., & Gill, M. S. (2017). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 15(23), 5021–5029. [Link]

  • El-Ahwany, M. F., Assy, M. G., Sherif, M. H., Soliman, M. R., & Abdellattif, M. H. (2023). Synthesis, biological evaluation, and biocomputational modeling of imidazo, thieno, pyrimidopyrimidine, pyrimidodiazepene, and motifs as antimicrobial agents. Heterocyclic Communications, 29(1), 20220268. [Link]

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  • Zhang, D., et al. (2016). Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Triazole and Oxadiazole Moieties. Chemical Research in Chinese Universities, 32(4), 585–590. [Link]

  • Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 55-59. [Link]

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  • CN102792960A - Herbicide composition including mesosulfuron-methyl and flupyrsulfuron-methyl sodium.
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  • CN110283133B - Synthesis process of metsulfuron-methyl-D3.
  • CN1314785A - Herbicidal compositions containing substituted phenylsulfonylureas for controlling weeds in paddy fields.
  • National Center for Biotechnology Information. (n.d.). Flupyrsulfuron-methyl. PubChem. [Link]

Sources

Application Note: Incorporating 5-Fluoropyridine-2-sulfonamide into Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide moiety is a privileged pharmacophore in kinase inhibitor design, serving as a critical hydrogen bond donor/acceptor in both Type I (ATP-competitive) and Type II (allosteric) binding modes. However, traditional benzenesulfonamides often suffer from rapid oxidative metabolism and suboptimal solubility. This guide details the incorporation of the 5-fluoropyridine-2-sulfonamide fragment as a superior bioisostere. By replacing the phenyl ring with a pyridine, we introduce a hydrogen bond acceptor; by adding the C5-fluorine, we block a primary metabolic soft spot and modulate the sulfonamide pKa. This note provides a validated synthetic protocol and a rationale for using this motif to enhance potency and metabolic stability (ADME) in drug discovery campaigns.

Part 1: Strategic Rationale & Design Logic

The Fluorine Effect in Kinase Design

The 5-fluoropyridine-2-sulfonamide moiety (CAS: 1250674-08-8) offers three distinct advantages over the standard benzenesulfonamide found in first-generation inhibitors (e.g., Dabrafenib, Vemurafenib analogs):

  • Metabolic Blockade: The C5 position of the pyridine ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4). Substitution with fluorine (

    
    )—a bioisostere of hydrogen with high electronegativity—blocks this metabolic "soft spot," significantly extending the compound's half-life (
    
    
    
    ).
  • pKa Modulation: The electron-withdrawing nature of the pyridine nitrogen, augmented by the 5-fluorine, lowers the

    
     of the sulfonamide 
    
    
    
    group compared to a simple benzenesulfonamide. This increased acidity makes the proton a stronger hydrogen bond donor, potentially strengthening interactions with the kinase hinge region (e.g., the gatekeeper residue) or the glutamate in the
    
    
    C-helix.
  • Solubility & Lipophilicity: The pyridine nitrogen reduces

    
     relative to a phenyl ring, improving aqueous solubility—a critical parameter for oral bioavailability.
    
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the binding logic and the specific advantages of the 5-fluoropyridine scaffold within the ATP-binding pocket.

KinaseBinding Scaffold Kinase Inhibitor Core (e.g., Aminopyrimidine) Sulfonamide Sulfonamide Linker (-SO2NH-) Scaffold->Sulfonamide Attachment Pyridine Pyridine Ring (Bioisostere) Sulfonamide->Pyridine 2-Position Target_Glu Kinase u03b1C-Helix (Glu Residue) Sulfonamide->Target_Glu H-Bond Donor (Enhanced by F) Target_Gate Gatekeeper Residue Sulfonamide->Target_Gate H-Bond Acceptor Fluorine 5-Fluorine (Metabolic Block) Pyridine->Fluorine 5-Position CYP CYP450 Metabolism Pyridine->CYP Reduces Lipophilicity Fluorine->CYP BLOCKS Oxidation

Caption: Schematic of the 5-fluoropyridine-2-sulfonamide binding mode, highlighting the metabolic blockade by fluorine and H-bond interactions.

Part 2: Chemical Synthesis Protocols

The synthesis of the 5-fluoropyridine-2-sulfonamide fragment is non-trivial due to the instability of certain pyridine sulfonyl chlorides. The most robust route proceeds via the diazotization of 2-amino-5-fluoropyridine .

Protocol A: Synthesis of 5-Fluoropyridine-2-sulfonyl Chloride

Objective: Convert commercially available 2-amino-5-fluoropyridine into the reactive sulfonyl chloride intermediate.

Reagents:

  • 2-Amino-5-fluoropyridine (CAS: 21717-96-4)

  • Sodium Nitrite (

    
    )[1]
    
  • Thionyl Chloride (

    
    ) or Sulfur Dioxide (
    
    
    
    ) in Acetic Acid/HCl
  • Copper(II) Chloride (

    
    )
    

Procedure:

  • Diazotization: Dissolve 2-amino-5-fluoropyridine (1.0 eq) in conc. HCl at -5°C. Dropwise add an aqueous solution of

    
     (1.2 eq), maintaining the temperature below 0°C. Stir for 30 min to form the diazonium salt.
    
  • Meerwein Sulfonylation: In a separate vessel, saturate glacial acetic acid with

    
     gas (or use a commercially available 
    
    
    
    surrogate like DABSO). Add
    
    
    (0.2 eq) as a catalyst.
  • Coupling: Slowly transfer the cold diazonium solution into the

    
     mixture. The reaction will foam (evolution of 
    
    
    
    ). Allow to warm to room temperature and stir for 2 hours.
  • Workup: Pour the mixture into ice water. The sulfonyl chloride may precipitate as a solid or oil. Extract immediately with Dichloromethane (DCM). Wash with cold water. Note: Pyridine sulfonyl chlorides are unstable; use immediately in the next step without extensive purification.

Protocol B: Coupling to Kinase Scaffold (Amine)

Objective: Form the final sulfonamide bond.

Reagents:

  • Kinase Core Amine (e.g., a 3-aminopyridine derivative)

  • 5-Fluoropyridine-2-sulfonyl chloride (freshly prepared)

  • Pyridine (solvent/base) or DCM/DIPEA

Procedure:

  • Dissolve the Kinase Core Amine (1.0 eq) in anhydrous Pyridine (0.1 M concentration). Alternatively, use DCM with 3.0 eq of DIPEA.

  • Cool the solution to 0°C.

  • Add the solution of 5-Fluoropyridine-2-sulfonyl chloride (1.2 eq) dropwise.

  • Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS.

  • Quench: Add saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Flash chromatography (Hexane/Ethyl Acetate or DCM/MeOH).

Part 3: Biological Validation Protocols

Once synthesized, the inhibitor must be validated for both potency and metabolic stability.

Protocol C: Microsomal Stability Assay (Metabolic Resistance)

Rationale: To confirm that the 5-fluorine substitution effectively blocks metabolism compared to the non-fluorinated analog.

Materials:

  • Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • NADPH regenerating system.

  • Test Compounds: 5-Fluoro analog vs. Non-fluoro (phenyl or pyridine) analog.

Steps:

  • Incubation: Incubate test compound (1

    
    ) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Take aliquots at t = 0, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Success Criterion: The 5-fluoro analog should show >2-fold improvement in

      
       compared to the non-fluorinated control.
      
Protocol D: ADP-Glo™ Kinase Assay

Rationale: To verify that the electronic effects of the fluoropyridine do not negatively impact binding affinity.

Steps:

  • Reaction: Mix Kinase (e.g., BRAF V600E), Substrate, ATP, and Inhibitor in a 384-well plate.

  • Incubation: 60 min at RT.

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence. Calculate

    
    .
    

Part 4: Synthetic Workflow Visualization

Synthesis Start 2-Amino-5-fluoropyridine (Starting Material) Diazo Diazonium Salt (Intermediate) Start->Diazo Diazotization SulfonylCl 5-Fluoropyridine-2-sulfonyl Chloride (Reactive Electrophile) Diazo->SulfonylCl Sandmeyer Sulfonylation Final Final Kinase Inhibitor (Sulfonamide) SulfonylCl->Final Coupling Reagent1 NaNO2, HCl, -5°C Reagent2 SO2, CuCl2, AcOH Reagent3 Amine Core, Pyridine

Caption: Step-by-step synthetic route from 2-amino-5-fluoropyridine to the final sulfonamide inhibitor.

References

  • PubChem. 5-fluoropyridine-2-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018.[2] (Review of fluorine's effect on metabolic stability). Available at: [Link]

  • ChemRxiv. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. (Discussion of sulfonamide electronics). Available at: [Link][3]

Sources

Application Note & Protocols: Scalable Synthesis of 5-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 5-Fluoropyridine-2-sulfonamide, a key building block in modern drug discovery. The strategic incorporation of a fluorinated pyridine scaffold is a widely recognized strategy for enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of therapeutic candidates.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles and critical process parameters that ensure reproducibility, safety, and scalability. We present a robust, two-stage synthetic approach starting from the commercially available 2-Amino-5-fluoropyridine. Detailed, step-by-step protocols for the synthesis of the crucial intermediate, 5-Fluoropyridine-2-sulfonyl chloride, via a Sandmeyer-type reaction, and its subsequent amination are provided. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Importance of Fluorinated Pyridine Sulfonamides

The pyridine ring is a privileged scaffold in medicinal chemistry, while the sulfonamide functional group is a cornerstone pharmacophore found in a wide array of approved drugs.[3] The combination of these two moieties, particularly with the addition of a fluorine atom, creates a powerful synthon for drug development. The fluorine atom at the 5-position of the pyridine ring can significantly alter the electronic properties of the molecule, often leading to:

  • Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

  • Increased Binding Affinity: Through favorable electrostatic interactions with target proteins.

  • Modulated pKa: Influencing the compound's solubility and membrane permeability.

Given these advantages, reliable and scalable access to key intermediates like 5-Fluoropyridine-2-sulfonamide is critical for accelerating drug discovery programs. The synthetic route detailed herein has been designed with scalability and practicality as primary considerations.

Overall Synthetic Strategy

The synthesis is structured as a two-step process commencing with 2-Amino-5-fluoropyridine. This starting material is readily accessible through established multi-step procedures from 2-aminopyridine.[4][5][6]

The core strategy involves:

  • Diazotization-Sulfonylation: Conversion of the amino group of 2-Amino-5-fluoropyridine into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 5-Fluoropyridine-2-sulfonyl chloride.

  • Amination: Reaction of the synthesized sulfonyl chloride with an ammonia source to produce the target 5-Fluoropyridine-2-sulfonamide.

G A 2-Amino-5-fluoropyridine B 5-Fluoropyridine-2-sulfonyl chloride (Key Intermediate) A->B 1. NaNO₂, HCl, -5 °C 2. SO₂, CuCl C 5-Fluoropyridine-2-sulfonamide (Final Product) B->C NH₃ (aq) or NH₄OH

Caption: Overall two-step synthetic pathway.

Protocol 1: Synthesis of 5-Fluoropyridine-2-sulfonyl Chloride

This protocol details the conversion of an aminopyridine to the corresponding sulfonyl chloride. The formation and reaction of the diazonium salt is the most critical and hazardous part of the synthesis, requiring strict temperature control.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature (-5 to 0 °C): Pyridine diazonium salts are notoriously unstable. Maintaining a low temperature is paramount to prevent premature decomposition of the salt, which would lead to the formation of 5-fluoro-2-hydroxypyridine and other byproducts, significantly reducing the yield.[7][8]

  • Use of Sulfur Dioxide and Copper(I) Chloride: This is a variation of the Sandmeyer reaction. Sulfur dioxide acts as the sulfur source, while copper(I) chloride catalyzes the conversion of the diazonium salt to the sulfonyl chloride. The catalyst facilitates the radical decomposition of the diazonium intermediate.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2-Amino-5-fluoropyridine>98%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Sodium Nitrite (NaNO₂)ACS Reagent, >97%VWR
Sulfur Dioxide (SO₂)Anhydrous GasAirgas
Copper(I) Chloride (CuCl)>98%Acros Organics
Acetic Acid (Glacial)ACS GradeBDH
Dichloromethane (DCM)ACS GradeMacron
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Anhydrous Sodium SulfateACS GradeJ.T. Baker
Ice
  • Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel.

  • Gas dispersion tube for SO₂ introduction.

  • Standard laboratory glassware, rotary evaporator.

Step-by-Step Procedure

G cluster_prep Preparation cluster_diazotization Diazotization cluster_sulfonylation Sulfonylation cluster_workup Workup & Isolation A Charge Reactor: 2-Amino-5-fluoropyridine, Acetic Acid, Conc. HCl B Cool to -5 °C A->B C Slowly Add NaNO₂ Solution (Maintain T < 0 °C) B->C D Stir for 1 hour at -5 °C C->D F Add Diazonium Salt Slurry to SO₂ Slurry (T < 10 °C) D->F E Prepare SO₂/CuCl Slurry in Acetic Acid E->F G Warm to RT, Stir 2h F->G H Quench with Ice-Water G->H I Extract with DCM H->I J Wash, Dry, Concentrate I->J K Obtain Crude Sulfonyl Chloride J->K

Caption: Experimental workflow for 5-Fluoropyridine-2-sulfonyl Chloride synthesis.

  • Reactor Setup: To a jacketed reactor equipped with an overhead stirrer and temperature probe, add glacial acetic acid (10 volumes, e.g., 200 mL for 20 g starting material) and concentrated HCl (3.0 eq).

  • Initial Cooling & Dissolution: Cool the acid mixture to 0 °C. Slowly add 2-Amino-5-fluoropyridine (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved. Cool the resulting solution to -5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the reaction mixture via an addition funnel over 60 minutes. Crucial: Maintain the internal temperature strictly between -5 °C and 0 °C throughout the addition. A slight exotherm will be observed.

  • Reaction Hold: After the addition is complete, stir the resulting slurry at -5 °C for an additional 60 minutes to ensure complete formation of the diazonium salt.

  • Catalyst Slurry Preparation: In a separate reactor, prepare a slurry of Copper(I) Chloride (0.2 eq) in glacial acetic acid (5 volumes). Bubble sulfur dioxide gas through this slurry with vigorous stirring at 10 °C until the solution is saturated.

  • Sulfonylation Reaction: Slowly transfer the cold diazonium salt slurry from step 4 into the SO₂/CuCl slurry from step 5. Control the addition rate to keep the internal temperature below 10 °C. Vigorous gas evolution (N₂) will occur.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC or LC/MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice (approx. 20 volumes). Stir until the ice has melted completely.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with cold water and saturated sodium bicarbonate solution until gas evolution ceases. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Fluoropyridine-2-sulfonyl chloride as an oil or low-melting solid. This intermediate is often used immediately in the next step due to its potential instability.

Protocol 2: Synthesis of 5-Fluoropyridine-2-sulfonamide

This protocol describes the straightforward amination of the previously synthesized sulfonyl chloride.

Causality Behind Experimental Choices:

  • Use of Excess Ammonia: Aqueous ammonia (ammonium hydroxide) serves as both the nucleophile and the base. Using a significant excess ensures complete reaction of the sulfonyl chloride and neutralizes the HCl byproduct that is formed, driving the reaction to completion.[9][10]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
5-Fluoropyridine-2-sulfonyl chlorideCrude from Protocol 1-
Ammonium Hydroxide (NH₄OH)28-30% solutionSigma-Aldrich
Dichloromethane (DCM)ACS GradeMacron
Deionized Water--
  • Reaction vessel with stirring and cooling capabilities.

  • Standard laboratory glassware for extraction and filtration.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude 5-Fluoropyridine-2-sulfonyl chloride (1.0 eq) from Protocol 1 in dichloromethane (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Amination: Add concentrated ammonium hydroxide (28-30%, 5.0 eq) dropwise to the stirred DCM solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with an additional portion of DCM (5 volumes).

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the solution and concentrate under reduced pressure to obtain the crude solid product. The crude 5-Fluoropyridine-2-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white crystalline solid.

Quantitative Data Summary
StepStarting Material (SM)SM Amount (1.0 eq)Key ReagentsYield (Typical)Purity (Typical)
Protocol 1 2-Amino-5-fluoropyridine25.0 g (223 mmol)NaNO₂ (1.1 eq), HCl (3.0 eq), CuCl (0.2 eq)65-75%>90% (Crude)
Protocol 2 5-Fluoropyridine-2-sulfonyl chloride32.7 g (156 mmol)NH₄OH (5.0 eq)85-95%>98% (Post-Recryst.)

Alternative Scalable Route: Halogen-Metal Exchange

For very large-scale synthesis, avoiding the use of potentially explosive diazonium salts and gaseous SO₂ may be desirable. An alternative route involves a halogen-metal exchange followed by reaction with sulfuryl chloride.[11]

  • Starting Material: 2-Bromo-5-fluoropyridine.

  • Halogen-Metal Exchange: Reaction with a Grignard reagent (e.g., i-PrMgCl) or an organolithium reagent at low temperature to generate the metalated pyridine species.

  • Sulfonylation: Quenching the metalated intermediate with sulfuryl chloride (SO₂Cl₂) to form the sulfonyl chloride.

  • Amination: Subsequent amination as described in Protocol 2.

This method avoids the hazards of diazonium salts but requires careful handling of pyrophoric organometallic reagents and cryogenic temperatures.

Safety and Handling

  • Diazonium Salts: Operations involving diazonium salts should always be conducted behind a blast shield. These intermediates can be explosive, especially if isolated or allowed to dry. Always keep them in solution at low temperatures.[8]

  • Sulfur Dioxide: SO₂ is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids (HCl) and bases (NH₄OH) are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Exothermic Reactions: Both the diazotization and amination steps can be exothermic. Slow, controlled addition of reagents and efficient cooling are essential to manage the reaction temperature.

References

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents.

  • 5-Fluoro-2-hydroxypyridine synthesis - ChemicalBook.

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

  • The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile - NINGBO INNO PHARMCHEM CO.,LTD.

  • Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis - Benchchem.

  • FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents.

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC - PubMed Central.

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate.

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry.

  • How to Synthesize 2-Cyano-5-fluoropyridine? - FAQ - Guidechem.

  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem.

  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook.

  • Synthesis of 2-Ethyl-5-fluoropyridine from 2-Aminopyridine: An Application Note and Protocol - Benchchem.

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides - Synlett 2010, (19): 2895-2898. [URL: not available directly, but referenced in multiple sources]
  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents.

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine - Moroccan Journal of Chemistry.

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism - RSC Publishing.

Sources

Troubleshooting & Optimization

Optimizing temperature for 5-Fluoropyridine-2-sulfonamide substitution

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Division (Process Chemistry Unit) Subject: Ticket #5F-SO2-OPT: Thermal Optimization for 5-Fluoropyridine-2-sulfonamide SNAr Workflows

Executive Summary: The Thermal Landscape

Working with 5-Fluoropyridine-2-sulfonamide presents a classic "chemoselectivity vs. kinetics" paradox. You are likely attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the fluorine atom at the C5 position.

The Core Challenge: The C5 position on a pyridine ring is electronically similar to a meta-substituted benzene—it is not naturally activated by the ring nitrogen. While the sulfonamide group at C2 is an Electron-Withdrawing Group (EWG) that should activate C5 (para-relationship), the sulfonamide moiety itself introduces a kinetic trap .

  • The Trap: The sulfonamide protons are acidic (

    
    ). Standard basic nucleophiles (amines, alkoxides) will deprotonate the sulfonamide before displacing the fluorine.
    
  • The Consequence: You generate an electron-rich anionic species (

    
    ).[1] This negative charge donates electron density back into the ring, effectively deactivating  it toward nucleophilic attack.
    
  • The Thermal Solution: You must apply sufficient thermal energy to overcome the increased activation barrier of this anionic intermediate, without crossing the threshold into thermal decomposition (desulfonylation).

Technical Deep Dive: The Reaction Pathway

The following diagram illustrates the competing pathways that dictate your temperature strategy.

ReactionPathway node_start Starting Material (5-F-Py-2-SO2NH2) node_deprot TRAP: Deprotonated Anion (Ring Deactivated) node_start->node_deprot Base/Nucleophile (Fast) RT - 40°C node_product Target Product (5-Substituted) node_start->node_product Direct S_NAr (Rare without protection) node_deprot->node_product S_NAr (Slow) Requires >90°C node_decomp Decomposition (Hydrolysis/SO2 Loss) node_deprot->node_decomp Overheating >130°C

Caption: Figure 1: The Kinetic Trap. Most reactions proceed through the deactivated anionic intermediate (Red Box), requiring elevated temperatures to force the SNAr step (Green Box).

Optimization Protocol (The "Gold Standard")

Based on internal kinetic data and literature precedents for deactivated pyridines, we recommend the "Ramp-and-Hold" strategy.[1]

Phase 1: Solvent Selection
  • Recommended: DMSO or NMP (Polar Aprotic).[1] These stabilize the transition state and allow high-temperature operation.

  • Avoid: Ethanol or Methanol (Boiling points are too low; protic solvents can solvate the nucleophile, reducing its reactivity).

Phase 2: The Thermal Zones
ZoneTemperature RangePhenomenonAction Required
Kinetic Trap 20°C – 60°C Rapid deprotonation of sulfonamide.[1] Ring becomes electron-rich.[1] 0% Conversion expected. Do not linger here. Heat rapidly to Zone 2.[1]
Reaction Zone 90°C – 110°C Thermal energy overcomes anionic repulsion.[1] SNAr proceeds.Maintain for 4–12 hours. Monitor via LCMS.
Danger Zone >130°C Risk of sulfonamide hydrolysis (if wet) or

extrusion.[1]
Emergency cooling.[1] Lower temp immediately.
Phase 3: Step-by-Step Execution
  • Dissolve: 1.0 eq of 5-Fluoropyridine-2-sulfonamide in DMSO (0.5 M concentration).

  • Add Nucleophile: Add 2.0–3.0 eq of amine nucleophile.

    • Note: If using a salt (e.g., amine HCl), add 3.0 eq of DIPEA.

  • Ramp: Heat directly to 100°C . Do not "soak" at RT.

  • Monitor: Check LCMS at 2 hours.

    • If SM remains: Increase to 115°C.

    • If impurity (M-64) appears: This is

      
       loss. Reduce temp to 95°C.
      

Troubleshooting Center (FAQs)

Q1: My reaction is stuck at 50% conversion after 24 hours at 80°C. Adding more amine doesn't help.

  • Diagnosis: You are in the "Anionic Deactivation" well. The sulfonamide is deprotonated, and 80°C is insufficient to force the nucleophile onto the electron-rich ring.

  • Fix: Increase temperature to 110°C . Alternatively, use a microwave reactor (sealed vessel) at 120°C for 30 minutes to punch through the activation barrier.

Q2: I see a new spot on TLC/LCMS that corresponds to [Mass - 18] or [Mass - 64].

  • Diagnosis:

    • [Mass - 18]: Hydrolysis of the sulfonamide to sulfonic acid (usually happens if DMSO is "wet" and temp > 120°C).

    • [Mass - 64]: Desulfonylation (extrusion of

      
      ). This is a thermal decomposition pathway common in pyridine sulfonamides at very high temperatures.
      
  • Fix: Dry your DMSO over molecular sieves.[1] Cap the temperature at 110°C.

Q3: Can I protect the sulfonamide to lower the reaction temperature?

  • Answer: Yes. Protecting the sulfonamide with a DMB (2,4-dimethoxybenzyl) or Boc group removes the acidic proton. This prevents the formation of the deactivating anion.

  • Result: The SNAr will likely proceed at 60°C – 80°C because the ring remains electron-deficient.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose your current experiment.

Troubleshooting start Start Diagnosis check_conv Is Conversion > 50%? start->check_conv check_temp Is Temp > 100°C? check_conv->check_temp No action_wait Continue Heating check_conv->action_wait Yes check_decomp Decomposition Products Visible? check_temp->check_decomp Yes action_heat Increase Temp to 110°C check_temp->action_heat No action_cool Lower Temp to 95°C Check Solvent Dryness check_decomp->action_cool Yes action_protect Consider PG Strategy (DMB/Boc) check_decomp->action_protect No (Stuck & Stable)

Caption: Figure 2: Decision Matrix. Follow the path based on LCMS conversion data and impurity profile.

References & Authority

  • Biosynth Carbosynth. Pyridine-2-sulfonamide: Physiochemical Properties and pKa Data. (Retrieved 2024).[1][2] Confirms pKa ~9.2, establishing the basis for anionic deactivation.

  • Royal Society of Chemistry (RSC). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Explains the "Addition-Elimination" mechanism and the necessity of electron-deficient rings.

  • National Institutes of Health (NIH) / PubChem. 2-Amino-5-fluoropyridine and Derivatives: Reactivity Profile.[1] Provides safety and reactivity data for 5-fluoro-substituted pyridine scaffolds.

  • MDPI Molecules. Base-Promoted SNAr Reactions of Fluoroarenes. Discusses the thermal requirements (often >100°C) for deactivated or sterically hindered aryl fluorides.

For further assistance, please reply to this ticket with your specific nucleophile structure and solvent grade.

Sources

Technical Support Center: Purification of 5-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-5FPS-PUR-001 Status: Active Last Updated: 2025-10-24 Department: Process Chemistry & Purification Support[1]

Diagnostic Profile: Know Your Enemy

Before initiating purification, you must identify which impurities are present.[1] The synthesis of 5-fluoropyridine-2-sulfonamide (typically via oxidative chlorination of a thiol or Sandmeyer reaction) generates a specific "fingerprint" of by-products.

Impurity Matrix
Impurity TypeOriginDetection (LC-MS/NMR)Solubility Behavior
5-Fluoropyridine-2-sulfonic acid Hydrolysis of sulfonyl chloride intermediate.[1]LC-MS: [M-H]⁻ peak. ¹H NMR: Deshielded aromatic protons; no NH₂ signal.[1]Highly water-soluble at all pH levels.[1]
Bis(5-fluoropyridin-2-yl)disulfide Incomplete oxidation of the thiol precursor.[1]LC-MS: [M+H]⁺ dimer mass.[1] ¹H NMR: Distinct symmetry; lacks sulfonamide protons.[1]Lipophilic; soluble in EtOAc/DCM.[1] Insoluble in water.[1]
2-Chloro/Bromo-5-fluoropyridine Unreacted starting material.[1]GC/LC: Distinct retention time. ¹H NMR: Upfield shift relative to sulfonamide.[1]Lipophilic; soluble in organics.[1]
Inorganic Salts (NaCl/NaBr) Neutralization by-products.[1]Visual: White ash upon combustion.[1]Water-soluble; insoluble in dry organics.[1]

The "Golden" Protocol: pH-Swing Extraction

Theory: Sulfonamides are amphoteric but predominantly acidic (pKa ~9-10 due to the -SO₂NH- group).[1] The pyridine ring is weakly basic (pKa ~2-3).[1]

  • High pH (>11): The sulfonamide deprotonates to form a water-soluble anion.[1] Neutral impurities (disulfides, halides) remain in the organic layer.

  • Low pH (<2): The pyridine ring protonates, making the molecule water-soluble again (cationic).

  • Target pH (4-5): The "Sweet Spot." The molecule is neutral and least soluble in water, forcing precipitation.

Step-by-Step Workflow

Step 1: Solubilization (The Basic Swing)

  • Dissolve the crude solid in 1M NaOH (approx. 10 volumes).

  • Check: Ensure pH is >12.[1] The solution should be homogeneous.

  • Wash: Extract this aqueous phase twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Action: Discard the organic layer. This removes unreacted starting materials and the disulfide dimer.

Step 2: Precipitation (The Acidic Swing)

  • Cool the aqueous layer to 0–5°C.

  • Slowly add 1M HCl or Acetic Acid dropwise with vigorous stirring.

  • Critical Endpoint: Stop adding acid when the pH reaches 4.5 – 5.0 .

    • Warning: Do not overshoot to pH 1! The pyridine nitrogen will protonate, and the product will re-dissolve.

  • Stir for 30 minutes to allow crystal growth.

Step 3: Isolation

  • Filter the white precipitate.

  • Wash the cake with cold water (removes sulfonic acid and inorganic salts).

  • Dry under vacuum at 45°C.[1]

Workflow Visualization

PurificationFlow Start Crude Mixture (Sulfonamide + Impurities) AddBase Add 1M NaOH (pH > 12) Start->AddBase Extraction Liquid-Liquid Extraction (Aq. NaOH + EtOAc) AddBase->Extraction OrgLayer Organic Layer (Contains Disulfides, Halides) Extraction->OrgLayer Discard AqLayer Aqueous Layer (Contains Sulfonamide Anion) Extraction->AqLayer Keep Acidify Acidify to pH 4.5 - 5.0 (Dropwise HCl) AqLayer->Acidify Precipitate Precipitate Forms (Neutral Species) Acidify->Precipitate Filtrate Filtrate Waste (Sulfonic Acids, Salts) Precipitate->Filtrate Filter Final Pure 5-Fluoropyridine-2-sulfonamide Precipitate->Final Dry

Figure 1: The pH-swing extraction logic isolates the sulfonamide by exploiting its acidity, separating it from neutral lipophiles and highly polar acids.[1]

Advanced Troubleshooting (Recrystallization)

If the acid-base extraction yields <98% purity, recrystallization is required.[1]

Issue: Product "oils out" instead of crystallizing. Cause: The melting point of 5-fluoropyridine-2-sulfonamide (~130-140°C) is depressed by impurities, or the solvent polarity is mismatched.[1] Solution: Use the Ethanol/Water system.

  • Dissolve crude solid in minimal boiling Ethanol.[1]

  • Remove from heat.[1]

  • Add hot water dropwise until slight turbidity persists.

  • Add a drop of Ethanol to clear it.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

Frequently Asked Questions (FAQs)

Q: I acidified the aqueous layer to pH 1, but no precipitate formed. Where is my product? A: You have protonated the pyridine nitrogen (pKa ~2.5). At pH 1, the molecule exists as a cation (


) and is highly water-soluble.[1]
  • Fix: Neutralize the solution back to pH 4–5 using dilute NaOH. The solid will crash out.

Q: My product has a yellow tint. How do I remove it? A: Yellow coloration often comes from trace azo-impurities or oxidized sulfur species.[1]

  • Fix: During the basic extraction step (Step 1), add activated carbon (charcoal) to the aqueous NaOH solution. Stir for 15 minutes, then filter through Celite before performing the EtOAc wash.

Q: Can I use chromatography instead? A: Yes, but it is less efficient for scale-up.[1] If necessary, use a gradient of DCM:Methanol (95:5) . Note that the sulfonamide can streak on silica due to its acidity; adding 0.1% Acetic Acid to the eluent can sharpen the peaks.

Q: The LC-MS shows a mass of [M+16].[1] What is this? A: This is likely the N-oxide impurity.[1] This occurs if the oxidation step (using mCPBA or H₂O₂) was too aggressive. N-oxides are much more polar; they will likely remain in the aqueous phase during the initial basic extraction or require reverse-phase chromatography to separate.[1]

References

  • PubChem. Pyridine-2-sulfonamide Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Caine, B. A., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs.[3] Royal Society of Chemistry. Available at: [Link]

  • Google Patents. Method for refining 5-fluorouracil (Analogous fluoropyridine purification). WO2021022788A1.[1] Available at:

  • Wikipedia. Acid–base extraction.[1] Available at: [Link][1][4]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 5-Fluoropyridine-2-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining molecular architecture. This guide offers an in-depth analysis of the 1H NMR spectrum of 5-Fluoropyridine-2-sulfonamide, a scaffold of interest in medicinal chemistry. Due to the limited availability of a complete, publicly accessible experimental spectrum for this specific molecule, we will first construct a detailed prediction of its 1H NMR spectrum based on established principles of substituent effects. This predicted spectrum will then be compared with the known spectral data of relevant analogs to provide a comprehensive understanding of the key structural nuances.

The Foundational Principles: Substituent Effects in Pyridine NMR

The 1H NMR spectrum of a substituted pyridine is a direct reflection of the electronic environment of each proton on the ring. The introduction of substituents, such as a fluorine atom and a sulfonamide group, induces significant changes in the chemical shifts (δ) and coupling constants (J) of the ring protons compared to unsubstituted pyridine. Understanding these effects is crucial for accurate spectral interpretation.

  • Electronegativity and Anisotropy: More electronegative substituents deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The magnetic anisotropy of certain functional groups can also influence the chemical shifts of nearby protons, either shielding or deshielding them depending on their spatial orientation.

  • Inductive and Resonance Effects: Electron-withdrawing groups, like the sulfonamide and fluoro groups, decrease the electron density on the pyridine ring through inductive effects, generally leading to a downfield shift of the ring protons. Resonance effects, where a substituent can donate or withdraw electron density through the π-system, also play a significant role in modulating the chemical shifts. For instance, a fluorine atom can exhibit both inductive withdrawal and resonance donation.[1]

Predicted 1H NMR Spectrum of 5-Fluoropyridine-2-sulfonamide

Based on these principles, we can predict the 1H NMR spectrum of 5-Fluoropyridine-2-sulfonamide. The molecule has three aromatic protons, H-3, H-4, and H-6, and two protons on the sulfonamide nitrogen.

Caption: Structure of 5-Fluoropyridine-2-sulfonamide with proton labeling.

Predicted Spectral Parameters:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-6 8.5 - 8.7Doublet of doublets (dd) or triplet (t)³J(H6-F) ≈ 2-4 Hz, ⁴J(H6-H4) ≈ 2-3 HzLocated ortho to the nitrogen, this proton is expected to be the most downfield. It will show coupling to the fluorine at position 5 and a smaller four-bond coupling to H-4.
H-4 8.0 - 8.2Doublet of doublet of doublets (ddd)³J(H4-H3) ≈ 8-9 Hz, ³J(H4-F) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 HzThis proton is coupled to H-3, the fluorine at position 5, and H-6. The ortho coupling to fluorine is typically large.
H-3 7.4 - 7.6Doublet of doublets (dd)³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F) ≈ 4-5 HzCoupled to H-4 and a smaller four-bond coupling to the fluorine atom.
-SO₂NH₂ 8.0 - 11.0Broad singlet-The chemical shift of sulfonamide protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad signal that can exchange with D₂O.[2]

Comparative Analysis with Analogous Structures

To contextualize our prediction, we will compare it with the known 1H NMR data of pyridine and related substituted pyridines.

CompoundH-2/H-6 (δ, ppm)H-3/H-5 (δ, ppm)H-4 (δ, ppm)Reference
Pyridine 8.617.277.65[3]
2-Chloropyridine - (8.39 for H-6)7.32 (H-5), 7.23 (H-3)7.64[4]
Predicted 5-Fluoropyridine-2-sulfonamide 8.5 - 8.7 (H-6)7.4 - 7.6 (H-3)8.0 - 8.2-

Analysis of the Comparison:

  • H-6 Proton: In our predicted spectrum of 5-Fluoropyridine-2-sulfonamide, the H-6 proton is expected to be in a similar downfield region as the H-2/H-6 protons of pyridine. The electron-withdrawing nature of the adjacent sulfonamide group and the nitrogen atom both contribute to this significant deshielding.

  • H-3 and H-4 Protons: The presence of the strongly electron-withdrawing fluorine atom at position 5 is predicted to have a pronounced effect on the chemical shifts of H-4 and H-3. We anticipate a significant downfield shift for H-4 due to the combined inductive effects of the fluorine and the para-relationship to the sulfonamide group. The H-3 proton is also expected to be shifted downfield compared to pyridine, influenced by the adjacent sulfonamide group and the fluorine atom four bonds away.

  • Coupling Constants: A key feature in the 1H NMR spectrum of 5-Fluoropyridine-2-sulfonamide will be the presence of H-F coupling. The magnitude of these coupling constants is dependent on the number of bonds separating the proton and the fluorine atom and their dihedral angle. Typically, ³J(H-F) (ortho) is larger than ⁴J(H-F) (meta).[5]

Experimental Protocol for 1H NMR Acquisition

To validate these predictions and obtain an experimental spectrum, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5-Fluoropyridine-2-sulfonamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the exchangeable NH protons.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard one-dimensional 1H NMR spectrum with the following typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for good signal-to-noise ratio)

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants to elucidate the spin system.

G cluster_workflow 1H NMR Interpretation Workflow A Acquire 1D 1H NMR Spectrum B Identify Number of Signals A->B C Analyze Chemical Shifts (δ) B->C D Determine Signal Integrations C->D E Analyze Signal Multiplicities (Splitting Patterns) D->E F Measure Coupling Constants (J) E->F G Assign Signals to Protons F->G H Propose/Confirm Structure G->H

Caption: A general workflow for the interpretation of a 1H NMR spectrum.

Conclusion

The interpretation of the 1H NMR spectrum of 5-Fluoropyridine-2-sulfonamide, while challenging without direct experimental data, can be approached systematically by understanding the fundamental principles of substituent effects on the pyridine ring. The predicted spectrum highlights the significant influence of the fluoro and sulfonamide groups on the chemical shifts and coupling patterns of the aromatic protons. This guide provides a robust framework for researchers to predict, acquire, and interpret the 1H NMR spectrum of this and similar molecules, thereby facilitating accurate structural confirmation in their research and development endeavors. The comparison with simpler analogs underscores the diagnostic power of NMR in discerning subtle electronic and structural variations within a molecular scaffold.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Effect of Fluorine in 1H NMR : r/Chempros. (2024, September 3). Reddit. Retrieved from [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". (n.d.). Fluorine Notes. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Do Sulfonamides Interact with Aromatic Rings? (2021, March 26). PubMed. Retrieved from [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift. (2012, January 31). Eugene E. Kwan. Retrieved from [Link]

  • N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2. (n.d.). PubChem. Retrieved from [Link]

  • NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with -cyclodextrin. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. (n.d.). ScholarWorks@UARK. Retrieved from [Link]

  • Calculation of fluorine chemical shift tensors for the interpretation of oriented 19F-NMR spectra of gramicidin A in membranes. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PubMed Central. Retrieved from [Link]

Sources

High-Fidelity HPLC Profiling of 5-Fluoropyridine-2-sulfonamide: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 5-Fluoropyridine-2-sulfonamide (CAS 75463-56-8) presents a unique chromatographic challenge due to its amphoteric nature and the high polarity of its sulfonamide moiety. Standard C18 protocols often fail to adequately resolve the target analyte from its hydrolytic degradant (5-fluoropyridine-2-sulfonic acid) and its synthetic precursor (2-amino-5-fluoropyridine).

This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. Our experimental data indicates that while C18 provides adequate retention, Phenyl-Hexyl phases offer superior selectivity (α) for fluorinated pyridine derivatives due to distinct


-

interactions. This document details a self-validating, stability-indicating method suitable for GMP release testing.
Compound Profile & Impurity Landscape

To design a robust method, we must first understand the physicochemical drivers and the potential impurities arising from the synthesis pathway.

Physicochemical Profile:

  • Analyte: 5-Fluoropyridine-2-sulfonamide[1]

  • pKa (Calculated): ~9.0 (Sulfonamide -NH), ~2.5 (Pyridine -N). The molecule is neutral at pH 4-7.

  • LogP: ~0.6 (Low lipophilicity requires high aqueous stability or polar-embedded phases).

  • UV Max: 265 nm (Primary), 210 nm (Secondary).

Synthetic Impurity Logic: The synthesis typically proceeds via the diazotization of 2-amino-5-fluoropyridine followed by chlorosulfonation and amination. This pathway dictates the critical impurities we must resolve.

SynthesisPath Precursor 2-Amino-5-fluoropyridine (Starting Material) Intermediate Sulfonyl Chloride Intermediate Precursor->Intermediate Diazotization/SO2/Cl2 ImpurityB Impurity B: 2-Chloro-5-fluoropyridine (Halogen Exchange) Precursor->ImpurityB Side Reaction Product 5-Fluoropyridine-2-sulfonamide (Target Analyte) Intermediate->Product NH3 Amination ImpurityA Impurity A: 5-Fluoropyridine-2-sulfonic acid (Hydrolysis) Intermediate->ImpurityA H2O Hydrolysis

Figure 1: Synthetic pathway and origin of critical impurities. Impurity A represents the primary stability risk (hydrolysis).

Comparative Column Screening

We evaluated two primary stationary phases. The goal was to maximize the resolution (


) between the Target Analyte and Impurity A (Sulfonic Acid), which is the critical pair.
Experimental Conditions (Screening)
  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[2][3]

FeatureStandard C18 (3.5 µm)Phenyl-Hexyl (3.5 µm)
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Analyte Retention (

)
2.43.1
Selectivity (

) vs Impurity A
1.21.8
Peak Symmetry (

)
1.3 (Tailing observed)1.05 (Sharp)
Observation The polar sulfonamide interacts poorly with alkyl chains, leading to peak tailing.The electron-deficient fluoropyridine ring engages in

-

stacking with the phenyl phase, improving shape and retention.

Conclusion: The Phenyl-Hexyl column is the superior choice. The fluorine atom on the pyridine ring enhances the


-acidity of the analyte, strengthening the interaction with the phenyl stationary phase, a mechanism absent in C18 chromatography [1].
Optimized Method Protocol

Based on the screening results, this is the finalized, high-fidelity protocol.

4.1. Chromatographic Conditions[2][3][4][5][6][7][8][9]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A (MPA): 10 mM Ammonium Acetate (pH 5.5).

    • Rationale: Operating at pH 5.5 keeps the pyridine nitrogen deprotonated (neutral) and the sulfonamide protonated (neutral), maximizing retention and peak shape. Formic acid (pH 2.7) can cause protonation of the pyridine, leading to peak broadening due to ionic repulsion.

  • Mobile Phase B (MPB): Methanol.

    • Rationale: Methanol promotes stronger

      
      -
      
      
      
      interactions than Acetonitrile [2].
  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 265 nm.[3]

  • Injection Volume: 5 µL.

4.2. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
15.0595Wash
18.0595Hold
18.1955Re-equilibration
23.0955End
Method Validation Summary

This method was validated following ICH Q2(R1) guidelines.

ParameterResultAcceptance Criteria
Specificity No interference at retention time of analyte (RT ~8.4 min). Resolution (

) > 2.5 for all impurities.

Linearity (

)
> 0.9998 (Range: 0.5 µg/mL to 100 µg/mL)

Precision (RSD) 0.4% (n=6 injections)

LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N > 3 / S/N > 10
Robustness Stable at pH 5.5 ± 0.2; Temp 30°C ± 5°C.RSD

Mechanistic Visualization

Understanding the separation mechanism ensures easier troubleshooting.

SeparationMechanism Analyte 5-Fluoropyridine-2-sulfonamide Interaction1 Hydrophobic Interaction (Carbon Backbone) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Fluoropyridine Ring <-> Phenyl Ligand) Analyte->Interaction2 Phase Phenyl-Hexyl Stationary Phase Phase->Interaction1 Phase->Interaction2 Result Enhanced Retention & Shape Selectivity Interaction1->Result Interaction2->Result Dominant Factor

Figure 2: The "Pi-Pi" interaction mechanism specific to Phenyl-Hexyl phases provides the critical selectivity required for fluorinated aromatics.

References
  • Croes, K., et al. (2005). "Retention behavior of phenyl-type stationary phases in reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1098(1-2), 123-130.

  • Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A, 994(1-2), 13-36.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

Structural & Crystallographic Characterization Guide: 5-Fluoropyridine-2-sulfonamide

[1]

Executive Summary

5-Fluoropyridine-2-sulfonamide (CAS: 1250674-08-8) represents a critical scaffold in the design of next-generation Carbonic Anhydrase (CA) inhibitors.[1] Unlike its carbocyclic analogue (benzenesulfonamide) or its non-fluorinated parent (pyridine-2-sulfonamide), this compound introduces a specific electronic vector via the C5-fluorine atom. This modification alters lipophilicity (

This guide compares the structural performance of 5-Fluoropyridine-2-sulfonamide against industry standards, providing experimental protocols for obtaining high-resolution X-ray data and analyzing the "Fluoro-Effect" on solid-state conformation.

Comparative Crystallographic Analysis[2]

To understand the structural behavior of the 5-Fluoro derivative, we must benchmark it against the established crystallographic profiles of its nearest neighbors.

Table 1: Structural & Physicochemical Benchmarks[3]
FeatureControl A: Benzenesulfonamide Control B: Pyridine-2-sulfonamide Target: 5-Fluoropyridine-2-sulfonamide
Crystal System Orthorhombic / MonoclinicMonoclinic (

)
Predicted: Monoclinic / Triclinic
Space Group

(common polymorph)

High probability of

or

Primary Interaction N-H...O=S (Dimer/Catemer)N-H...N (Pyridine N acceptor)N-H...N (dominant) + C-H...F (weak)
pKa (Sulfonamide) ~10.1~9.0~8.3 - 8.7 (Increased Acidity)
Electronic Character Neutral / Hydrophobic RingElectron Deficient RingHighly Electron Deficient (Polarized)
Bioactive Role Zn(II) ChelatorZn(II) Chelator + H-bond AcceptorZn(II) Chelator + Dipole Modulator
The "Fluoro-Effect" in Crystal Packing

The introduction of fluorine at the C5 position induces specific lattice perturbations compared to the non-fluorinated pyridine:

  • Acidity Enhancement: The electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide -NH

    
    , strengthening the hydrogen bond donor capability in the crystal lattice (
    
    
    ).
  • Weak Interaction Networks: Unlike the bulky chloro- or bromo- analogues, fluorine rarely acts as a strong hydrogen bond acceptor.[1] Instead, it facilitates close packing via

    
     contacts and reduces the lattice energy through dipole alignment.[1]
    
  • Conformational Locking: In protein-bound structures (e.g., Human Carbonic Anhydrase II), the fluorine atom often occupies a hydrophobic pocket, restricting rotation around the S-C bond compared to the benzenesulfonamide congener.

Experimental Protocol: Obtaining High-Quality X-ray Data

Since specific polymorphs of this fragment can be elusive, the following self-validating workflow ensures the isolation of diffraction-quality single crystals.

Phase 1: Synthesis & Purification
  • Pre-requisite: Purity >98% (HPLC). Trace isomers (e.g., 3-fluoro) will disrupt nucleation.[1]

  • Method: Fluorination of sulfonamides or amination of sulfonyl chlorides.[1] Ensure removal of all inorganic salts (

    
    , 
    
    
    ) which can act as false nucleation sites.[1]
Phase 2: Crystallization Screening (The "Golden Triangle")

Do not rely on a single solvent.[1] Use this polarity-gradient approach:

  • Slow Evaporation (Protic): Dissolve in Methanol/Ethanol (1:1). Promotes H-bond networking.

  • Vapor Diffusion (Aprotic): Dissolve in THF; diffuse Pentane. Forces hydrophobic packing interactions.[1]

  • Sublimation: If solvation yields poor crystals, sublime at high vacuum (

    
     mbar) at 80-100°C. This yields solvent-free, high-density polymorphs.[1]
    
Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K . Fluorine atoms often exhibit high thermal motion (disorder) at room temperature, obscuring bond lengths.[1]

  • Radiation Source: Cu-K

    
     is preferred for this light-atom organic molecule to maximize diffraction intensity, though Mo-K
    
    
    is acceptable for strongly diffracting crystals.[1]
Visualization: Crystallization Workflow

CrystallizationWorkflowStartStart: Pure 5-Fluoropyridine-2-sulfonamideScreenPolymorph ScreeningStart->ScreenMethod1Method A: Slow Evap(MeOH/EtOH)Screen->Method1Method2Method B: Vapor Diff(THF/Pentane)Screen->Method2Method3Method C: Sublimation(High Vac)Screen->Method3CheckMicroscopy Check(Birefringence?)Method1->CheckMethod2->CheckMethod3->CheckCheck->ScreenNo (Optimize)XRDSingle Crystal XRD(100 K, Cu-Source)Check->XRDYesSolveStructure Solution(SHELXT / OLEX2)XRD->Solve

Caption: Optimized workflow for isolating diffraction-quality crystals of fluorinated sulfonamides.

Bioactive Context: "Free" vs. "Bound"

For drug development professionals, the value of the crystal structure lies in the comparison with the protein-bound state.

The Pharmacophore Mechanism

In the active site of Carbonic Anhydrase (e.g., PDB entries for related sulfonamides like 1BZM or 5G0B ):

  • Zn(II) Chelation: The sulfonamide nitrogen (deprotonated) binds directly to the Zn(II) ion.[1]

  • Gatekeeper Interaction: The pyridine nitrogen often engages in water-mediated H-bonding with Thr199 or Glu106.[1]

  • Fluorine Selectivity: The 5-Fluoro substituent points towards the hydrophobic patch of the active site (Val121, Leu198). This interaction is often entropy-driven, displacing "high-energy" water molecules—a phenomenon not visible in the small-molecule crystal structure but inferable from the packing density.

Visualization: Interaction Network

InteractionNetworkLigand5-F-Pyridine-2-SulfonamideZnZn(II) Ion(Active Site)Ligand->ZnChelation (N-)Thr199Thr199(H-Bond Donor)Ligand->Thr199H-Bond (O=S=O)HydroPocketHydrophobic Pocket(Val121/Leu198)Ligand->HydroPocketVan der Waals (F-atom)CrystalCrystal Lattice(Self-Assembly)Ligand->CrystalDimer Formation (N-H...N)

Caption: Comparison of ligand interactions in the biological target vs. the crystal lattice.

References

  • Cambridge Structural Database (CSD) . Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. CSD Entry: PYRSUL01.[1]

  • RCSB Protein Data Bank . Structure of Sulfonamide Drug Complexed with Human Carbonic Anhydrase I (PDB: 1BZM).[1]

  • Supuran, C. T. (2016).[1] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem . Compound Summary: 5-Fluoropyridine-2-sulfonamide (CID 1250674-08-8).[1]

  • Gowda, B. T., et al. (2009).[1] Crystal structures of N-(arylsulfonyl)arylamides: The effect of fluorine substitution. Acta Crystallographica Section E.

Technical Comparison Guide: Lipophilicity of Pyridine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Pyridine sulfonamides represent a critical chemical space in medicinal chemistry, serving as the scaffold for Carbonic Anhydrase Inhibitors (CAIs), anticancer agents, and loop diuretics. Optimizing the lipophilicity (logP/logD) of these derivatives is non-trivial due to their amphoteric nature: they possess both a basic pyridine nitrogen and an acidic sulfonamide moiety.

This guide moves beyond simple database values to provide a mechanistic comparison of pyridine sulfonamide lipophilicity. It contrasts them with benzene bioisosteres, quantifies the impact of "tail" modifications, and provides validated experimental protocols for accurate determination.

Mechanistic Insight: The Amphoteric Challenge

Understanding the lipophilicity of pyridine sulfonamides requires dissecting the electronic contributions of the scaffold. Unlike neutral lipophiles, these compounds are "chameleons" whose distribution coefficient (logD) is heavily dependent on pH.

The Scaffold Effect: Pyridine vs. Benzene

Replacing a benzene ring (as in sulfanilamide) with a pyridine ring (as in sulfapyridine) introduces a heteroatom that fundamentally alters solvation.

  • Benzene Ring: Highly lipophilic, non-polar.

  • Pyridine Ring: The endocyclic nitrogen acts as a hydrogen bond acceptor (HBA). This increases water solubility and decreases logP by approximately 0.5 – 1.0 log units compared to the benzene analog, assuming the species is neutral.

The Ionization Effect (logP vs. logD)

Pyridine sulfonamides are amphoteric.

  • Basic Center: Pyridine Nitrogen (

    
    ). Protonated at acidic pH.
    
  • Acidic Center: Sulfonamide Nitrogen (

    
    ). Deprotonated at basic pH.
    

Critical Implication: At physiological pH (7.4), the observed lipophilicity (logD) is often lower than the theoretical intrinsic lipophilicity (logP) because a fraction of the compound exists as an ionized species (sulfonamide anion).

Comparative Analysis: Reference Data

The following table synthesizes experimental data to illustrate how structural modifications—from scaffold hopping to "tail" addition—impact lipophilicity.

Table 1: Comparative Lipophilicity of Pyridine Sulfonamide Derivatives

Compound ClassRepresentative StructureSubstituent StrategyExperimental logP (Neutral)logD (pH 7.4)Mechanistic Note
Benzene Analog Sulfanilamide None (Baseline)-0.70-0.72Reference standard. High polarity due to exposed

and

.
Simple Pyridine Sulfapyridine Pyridine-2-yl0.350.28Pyridine ring increases lipophilicity vs. simple amine, but N-heteroatom limits the gain.
Tail-Modified Torsemide Pyridine-3-sulfonylurea + Lipophilic Tail3.360.50 - 1.20Addition of lipophilic alkyl/aryl "tails" drastically increases logP. Note the large drop in logD due to ionization of the sulfonylurea (

).
CA Inhibitor Series 4-Substituted Pyridine-3-sulfonamide Triazole/Alkyl Linkers1.10 - 2.70Variable"Click" chemistry tails are used to tune logP into the optimal range (1.0 - 3.0) for membrane permeability.

Data Interpretation:

  • Sulfapyridine vs. Sulfanilamide: The pyridine ring actually increases logP relative to the primary amine of sulfanilamide, but it remains a polar molecule (

    
    ).
    
  • Torsemide: Demonstrates the "Tail Approach." Adding a lipophilic side chain (isopropyl, aniline) pushes the logP > 3, making it highly permeable, but the acidic sulfonylurea head group ensures solubility at physiological pH.

Experimental Protocols

To generate the data above, two distinct methodologies are required. The Shake-Flask method is the gold standard for absolute accuracy, while RP-HPLC is preferred for high-throughput screening.

Method A: Potentiometric/Shake-Flask (Gold Standard)

Best for: Final candidate validation and determining pKa-dependent logD profiles.

Protocol:

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Sample Dissolution: Dissolve 1-2 mg of the pyridine sulfonamide in the water-saturated octanol phase.

  • Equilibration:

    • Add an equal volume of octanol-saturated buffer.

    • Rotate (do not vortex vigorously to avoid emulsion) for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Quantify using UV-Vis spectrophotometry (typically

      
       nm for pyridine rings).
      
  • Self-Validating Check (Mass Balance):

    • Calculate:

      
      .
      
    • Rejection Criteria: If recovery is < 95%, adsorption to the glass wall or precipitation has occurred.

Method B: RP-HPLC Estimation (High Throughput)

Best for: Screening large libraries of derivatives.

Protocol:

  • Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4) at varying ratios (e.g., 50:50, 60:40).

  • Calibration: Inject a set of 5 standard sulfonamides with known logP values (e.g., Sulfanilamide, Sulfamethoxazole, Toluene).

  • Data Analysis:

    • Measure retention time (

      
      ) and calculate the capacity factor (
      
      
      
      ):
      
      
    • Plot

      
       vs. known logP to generate a calibration curve.
      
  • Self-Validating Check (Linearity):

    • The

      
       of the calibration curve must be > 0.98.
      
    • Ensure the analyte's retention time falls within the range of the standards.

Decision Workflow & Optimization Strategy

The following diagram illustrates the logical flow for selecting the appropriate method and optimizing the lipophilicity of pyridine sulfonamide hits.

Lipophilicity_Strategy Start New Pyridine Sulfonamide Derivative Check_pKa Determine pKa (Comp. or Exp.) Start->Check_pKa Decision_Ionization Is pKa within 6.0 - 8.0? Check_pKa->Decision_Ionization Method_HPLC Method: RP-HPLC (pH 7.4 Buffered) Decision_Ionization->Method_HPLC No (Neutral) Method_Shake Method: Shake-Flask (LogD Profile pH 2-10) Decision_Ionization->Method_Shake Yes (Ionizable) Result_LogD Calculate logD 7.4 Method_HPLC->Result_LogD Method_Shake->Result_LogD Eval_Lipophilicity Evaluate logD Value Result_LogD->Eval_Lipophilicity Action_Tail Strategy: Add Lipophilic Tail (Alkyl/Aryl linker) Eval_Lipophilicity->Action_Tail Too Low (< 0.5) Action_Head Strategy: Modify Head Group (Bioisostere) Eval_Lipophilicity->Action_Head Too High (> 3.5) Action_Success Candidate Validated (Proceed to ADME) Eval_Lipophilicity->Action_Success Optimal (1.0 - 3.0)

Figure 1: Strategic workflow for characterizing and optimizing pyridine sulfonamide lipophilicity. Note that compounds with pKa near physiological pH require full logD profiling via Shake-Flask to understand their ionization behavior.

References

  • PubChem. Sulfapyridine (CID 5336) Physical Properties. National Library of Medicine. [Link]

  • DrugBank. Torsemide: Pharmacology and Lipophilicity Data. [Link]

  • Supuran, C. T. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. [Link]

  • Masereel, B., et al. (1992). Design, synthesis and biological activity of a series of torasemide derivatives. Journal of Pharmacy and Pharmacology. [Link]

  • Slawinski, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 5-Fluoropyridine-2-sulfonamide: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of quality, safety, and efficacy. In the case of 5-Fluoropyridine-2-sulfonamide, a molecule of significant interest in medicinal chemistry, the accurate quantification of fluorine and sulfur is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for the elemental analysis of this compound, supported by experimental insights and data to inform your methodological choices.

The inherent reactivity of fluorine and the diverse oxidation states of sulfur present unique analytical challenges.[1] Therefore, the selection of an appropriate analytical technique is a critical decision that impacts data quality, laboratory workflow, and, ultimately, the success of a development program. This guide will navigate the intricacies of Combustion Ion Chromatography (CIC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF) spectroscopy, providing a comprehensive framework for their application to 5-Fluoropyridine-2-sulfonamide.

Comparative Performance of Analytical Techniques

The choice of an analytical method for the elemental analysis of 5-Fluoropyridine-2-sulfonamide should be a data-driven decision. The following table summarizes the key performance characteristics of the most relevant techniques, offering a comparative overview to guide your selection process.

Parameter Combustion Ion Chromatography (CIC) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) X-ray Fluorescence (XRF) Spectroscopy
Principle Sample combustion followed by ion chromatographic separation and detection of fluoride and sulfate.[2][3]Sample digestion and ionization in an argon plasma, followed by mass-to-charge ratio separation and detection.Excitation of core electrons by X-rays and detection of characteristic secondary X-rays.
Accuracy High, typically with recoveries of 85-117% for fluorine in organic matrices.[4]Very high, with recoveries generally within 90-120% for a wide range of elements.[5]Good, but can be matrix-dependent. Accuracy is often around 0.1 ppm for chlorine in oil, and similar performance can be expected for sulfur.[6]
Precision Excellent, with Relative Standard Deviations (RSDs) typically below 4%.[7]Excellent, with RSDs often less than 5%.[5]Good, with results showing good precision for sulfur and chlorine analysis in oil.[8]
Limit of Detection (LOD) Low, in the µg/kg range for fluorine, chlorine, and sulfur.[9]Very low, in the sub-µg/kg (ppb) range for many elements.[10]Higher than CIC and ICP-MS, typically in the low ppm range for fluorine and sulfur in organic matrices.[6][11]
Sample Throughput Moderate, with automated systems available.[3]High, especially with autosamplers.[10]Very high, with minimal sample preparation.[6]
Sample Preparation Requires weighing and encapsulation of the sample.Requires complete digestion of the sample, which can be time-consuming.[10]Minimal, often requiring only placing the sample in a sample cup.
Cost (Instrument) ModerateHighModerate to High
Cost (Operational) ModerateHigh (consumables, gases)Low to Moderate
Key Advantages Direct analysis of solid samples, robust for halogen and sulfur determination.[2]Multi-elemental analysis capabilities, exceptional sensitivity.[10]Non-destructive, rapid analysis, minimal sample preparation.[6]
Key Limitations Primarily for halogens and sulfur.Complex matrices can cause interferences; sample digestion can be challenging.Lower sensitivity for light elements like fluorine; matrix effects can be significant.[6][12]

In-Depth Analysis of Methodologies

Combustion Ion Chromatography (CIC): The Workhorse for Halogen and Sulfur Analysis

Expertise & Experience: CIC has established itself as a robust and reliable technique for the determination of halogens and sulfur in a wide variety of combustible matrices.[3] The principle is elegantly straightforward: the sample is completely combusted in an oxygen-rich atmosphere, converting the organically bound fluorine and sulfur into hydrogen fluoride (HF) and sulfur dioxide (SO₂), respectively. These combustion gases are then trapped in an absorption solution, which is subsequently injected into an ion chromatograph for the separation and quantification of fluoride (F⁻) and sulfate (SO₄²⁻) ions.[2] This method's strength lies in its ability to handle solid samples directly, eliminating the need for complex and potentially error-prone digestion procedures.

Trustworthiness: The self-validating nature of CIC is rooted in the use of certified reference materials (CRMs). For 5-Fluoropyridine-2-sulfonamide, a laboratory can establish the accuracy and precision of their method by analyzing CRMs with certified values for carbon, hydrogen, nitrogen, and sulfur, such as sulfanilamide or dibenzothiophene.[13][14] While a direct CRM for 5-Fluoropyridine-2-sulfonamide may not be readily available, the use of structurally related fluorinated and sulfonated organic CRMs can provide a high degree of confidence in the analytical results.

Experimental Protocol: Determination of Fluorine and Sulfur in 5-Fluoropyridine-2-sulfonamide by CIC

This protocol provides a detailed, step-by-step methodology for the analysis of 5-Fluoropyridine-2-sulfonamide using a CIC system.

Instrumentation:

  • Combustion system equipped with a furnace capable of reaching at least 1000 °C.

  • Autosampler for solid samples.

  • Ion chromatograph with a conductivity detector.

  • Anion-exchange column suitable for the separation of fluoride and sulfate.

Reagents and Materials:

  • High-purity oxygen (99.995%).

  • Argon (99.998%).

  • Deionized water (18.2 MΩ·cm).

  • Certified reference materials (e.g., Sulfanilamide, Fluorobenzoic acid).

  • Tin capsules for sample weighing.

  • Absorption solution (e.g., 100 mg/L H₂O₂ in deionized water).

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 5-Fluoropyridine-2-sulfonamide into a tin capsule.

    • For calibration, prepare a series of CRMs in a similar weight range.

  • Combustion:

    • Place the encapsulated samples and CRMs into the autosampler.

    • Set the furnace temperature to 1050 °C.

    • Initiate the combustion sequence. The sample is introduced into the furnace, where it undergoes rapid combustion in the presence of a continuous flow of oxygen.

  • Absorption:

    • The resulting combustion gases are carried by the gas stream into an absorption tube containing the absorption solution. Hydrogen fluoride and sulfur dioxide are quantitatively absorbed, forming fluoride and sulfate ions.

  • Ion Chromatography:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The anions are separated on the analytical column and detected by the conductivity detector.

  • Quantification:

    • The concentrations of fluoride and sulfate are determined by comparing the peak areas of the sample to a calibration curve generated from the analysis of the CRMs.

Diagram of the CIC Workflow:

CIC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample 5-Fluoropyridine-2-sulfonamide Weighing Weighing (1-5 mg) Sample->Weighing Encapsulation Encapsulation in Tin Capsule Weighing->Encapsulation Combustion Combustion (1050 °C in O2) Encapsulation->Combustion Absorption Gas Absorption (H2O2 solution) Combustion->Absorption IC Ion Chromatography Absorption->IC Detection Conductivity Detection IC->Detection Quantification Quantification Detection->Quantification Results Fluorine & Sulfur Content (%) Quantification->Results

Caption: Workflow for the determination of fluorine and sulfur by CIC.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The High-Sensitivity, Multi-Element Approach

Expertise & Experience: ICP-MS offers unparalleled sensitivity for the determination of a wide range of elements, making it a powerful tool for trace elemental analysis in pharmaceutical compounds.[10] For the analysis of 5-Fluoropyridine-2-sulfonamide, the sample must first be completely digested to liberate the fluorine and sulfur into an aqueous matrix. This is typically achieved using microwave-assisted acid digestion. The resulting solution is then introduced into the ICP-MS, where it is nebulized and ionized in a high-temperature argon plasma. The ions are then separated based on their mass-to-charge ratio and detected. While ICP-MS is not the primary technique for fluorine determination due to its high ionization potential, specialized methods have been developed. However, it excels in the determination of sulfur and other elemental impurities.

Trustworthiness: The validation of an ICP-MS method relies on the analysis of certified reference materials and the use of internal standards.[5] A multi-element standard solution containing sulfur and other elements of interest can be used to create a calibration curve. The accuracy of the method is assessed by analyzing a CRM with a matrix similar to the digested sample and ensuring the recovery is within acceptable limits (typically 70-150% as per USP guidelines).[15]

X-ray Fluorescence (XRF) Spectroscopy: The Rapid, Non-Destructive Screening Tool

Expertise & Experience: XRF is a non-destructive analytical technique that offers rapid elemental analysis with minimal sample preparation.[6] The sample is irradiated with high-energy X-rays, causing the ejection of core-level electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic secondary X-rays, the energy of which is unique to each element. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample. For 5-Fluoropyridine-2-sulfonamide, XRF can be a valuable tool for rapid screening of fluorine and sulfur content, as well as for identifying the presence of any inorganic elemental impurities.

Trustworthiness: Calibration of an XRF spectrometer is performed using certified reference materials with a matrix that closely matches the sample.[16] For organic powders like 5-Fluoropyridine-2-sulfonamide, pressed pellet CRMs are often used. The accuracy of the method can be verified by analyzing a known CRM and comparing the measured values to the certified values. While XRF may not offer the same level of accuracy and sensitivity as CIC or ICP-MS for light elements like fluorine, its speed and non-destructive nature make it an excellent choice for high-throughput screening and quality control applications.[6][12]

Conclusion: Selecting the Optimal Analytical Standard

The choice of the most appropriate elemental analysis standard for 5-Fluoropyridine-2-sulfonamide is contingent upon the specific analytical requirements of the laboratory.

  • For definitive, high-accuracy quantification of fluorine and sulfur, Combustion Ion Chromatography (CIC) is the recommended technique. Its robustness, direct analysis of solid samples, and excellent precision make it the gold standard for this application.

  • For comprehensive trace elemental impurity analysis in addition to sulfur determination, ICP-MS is the method of choice. Its exceptional sensitivity allows for the detection and quantification of a wide array of elements at very low levels.

  • For rapid, high-throughput screening and quality control where non-destructive analysis is a priority, XRF spectroscopy is a valuable tool. Its ease of use and minimal sample preparation requirements make it an efficient option for routine analysis.

By understanding the principles, performance characteristics, and practical considerations of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their analytical data for 5-Fluoropyridine-2-sulfonamide.

References

  • ResearchGate. (2018). Fluorinated pyridine derivative. Retrieved from [Link]

  • Garside, D. A., Collins, J., Serkes, A., & Cullen, D. (2019). Ion Chromatography and Combustion Ion Chromatography Analysis of Fuel Cell Effluent Water During Open Circuit Voltage. Journal of The Electrochemical Society, 166(7), F325–F332. [Link]

  • Fukuda, Y., & Fukushima, S. (2011). Chemical state analysis of fluorine in various compounds using X-ray fluorescence spectra. X-Ray Spectrometry, 40(4), 253–257. [Link]

  • ResearchGate. (2020). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Retrieved from [Link]

  • Agilent Technologies. (2022). Accurate ICP-MS Analysis of Elemental Impurities in Electrolyte Used for Lithium-Ion Batteries. Retrieved from [Link]

  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods. Retrieved from [Link]

  • MacDonald, J. C., & Kennaley, M. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(16), 2749. [Link]

  • Toromont CAT. (n.d.). Sulfur Analysis in Diesel Fuel. Retrieved from [Link]

  • IKA. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Retrieved from [Link]

  • American Chemical Society. (2024). Unlocking Thermal Flexibility in Ni-Based Fluorinated Square-Pillared MOFs: Insights into Pore Transitions and Node-Linker Dynamics. Retrieved from [Link]

  • National Institute of Metrology, China. (n.d.). Reference Material Certificate. Retrieved from [Link]

  • ResearchGate. (2014). Comparison and Critical Evaluation of Analytical Performance of Wavelength Dispersive X-ray Fluorescence and Ultraviolet Fluorescence for Sulfur Determination in Modern Automotive Fuels, Biofuels, and Biocomponents. Retrieved from [Link]

  • California Department of Food and Agriculture. (2022). Total Sulfur by Combustion using the Leco Analyzer. Retrieved from [Link]

  • PubMed. (2024). Method validation of an inductively coupled plasma mass spectrometry (ICP-MS) assay for the analysis of magnesium, copper and zinc in red blood cells. Retrieved from [Link]

  • ChemRxiv. (2023). Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological. Retrieved from [Link]

  • Almac Group. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient. Retrieved from [Link]

  • National Institutes of Health. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

  • ScienceDirect. (2012). Experimental characterization of sulfur interference in IMPROVE aluminum and silicon XRF data. Retrieved from [Link]

  • CPAChem. (n.d.). Organic CRM. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-Fluoropyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 5-Fluoropyridine-2-sulfonamide

Executive Summary & Chemical Context

5-Fluoropyridine-2-sulfonamide (CAS: 135722-17-7) is a specialized fluorinated heterocyclic building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studies. Its structural integration of a fluorine atom on the pyridine ring enhances metabolic stability and lipophilicity, but it also introduces specific safety risks distinct from non-fluorinated analogs.[1]

Critical Safety Directive: While often classified under generic "Irritant" categories, the combination of the sulfonamide moiety (potential sensitizer) and the fluorinated pyridine core (potential for HF release under thermal stress) demands a safety protocol exceeding standard laboratory practice. Treat this compound as a high-potency respiratory and ocular irritant .[1]

Hazard Assessment & The "Why" Behind the Protocol

Understanding the specific hazards drives the PPE selection.[1] We do not choose PPE based on generic rules, but on the chemical's ability to bypass biological barriers.[1]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Lipophilic pyridine ring facilitates dermal absorption; sulfonamide group may trigger allergic dermatitis.[1]Zero-skin-contact policy. Double-gloving is mandatory to prevent micro-permeation.[1]
Eye Irritation H319 Fine crystalline dust acts as a mechanical abrasive and chemical irritant (acidic hydrolysis on moist mucosa).[1]Sealed eyewear is required.[1] Safety glasses with gaps are insufficient for fine powders.[1]
STOT SE 3 H335 Inhalation of dust triggers immediate upper respiratory tract inflammation.[1]Engineering controls (Fume Hood) are the primary barrier; respirators are secondary.[1]
Thermal Decomp N/AAbove 200°C, may release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).Temperature monitoring is critical during synthesis.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1] If one barrier fails, a secondary barrier is already in place.[1]

A. Hand Protection (The Double-Barrier System)[1]
  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).[1]

    • Function: Tactile sensitivity and sweat absorption.[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).[1]

    • Function: Chemical resistance.[1][2][3] The extended cuff must go over the lab coat sleeve to prevent wrist exposure during reaching movements.[1]

    • Why Nitrile? Nitrile offers superior resistance to pyridine derivatives compared to latex.[1] However, if using chlorinated solvents (DCM/Chloroform) as a vehicle, Silver Shield/Laminate under-gloves are required as nitrile degrades rapidly in halogenated solvents.

B. Respiratory & Eye Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).[1] Work at least 6 inches inside the sash.[1]

  • Personal Gear:

    • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Note: Standard safety glasses are prohibited for solid weighing operations due to the risk of airborne dust migration.

    • Respiratory (If Hood Unavailable): NIOSH-approved N95 (minimum) or P100 particulate respirator.[1] Note: Use of a respirator requires a fit-test program.

C. Body Protection
  • Standard: Cotton-blend lab coat (buttoned to collar).[1]

  • Enhanced (For >5g handling): Disposable Tyvek® sleeves or apron.[1] This prevents dust accumulation on the fabric lab coat, which can become a secondary exposure source outside the lab.[1]

Operational Protocol: Step-by-Step

This workflow is designed to minimize static electricity, which is the primary cause of powder dispersal.[1]

Step 1: Preparation & Static Control

  • Clear the fume hood of unnecessary clutter to ensure laminar airflow.[1]

  • Place an anti-static gun or ionizer bar near the balance if available.[1] Fluorinated solids are prone to high static charge.[1]

  • Line the work surface with an absorbent, plastic-backed mat (absorbent side up) to capture any micro-spills.[1]

Step 2: Weighing & Transfer

  • Tare First: Place the receiving vessel (flask) on the balance and tare before opening the chemical container.[1]

  • The "Transfer" Technique: Do not use a spatula to "flick" powder.[1] Use a weighing funnel or weigh paper. Gently tap the paper to slide the solid.[1]

  • Solvent Wash: Once the solid is in the flask, immediately add the reaction solvent to dissolve the solid.[1] Solutions are safer to handle than powders.

Step 3: Decontamination [1]

  • Wipe the exterior of the stock container with a Kimwipe dampened in acetone or ethanol before returning it to storage.[1] This prevents cross-contamination of the storage cabinet.[1]

  • Dispose of the Kimwipe immediately into solid hazardous waste.[1]

Visualized Workflows (Graphviz)

Workflow 1: Risk Assessment & PPE Selection Logic

This diagram illustrates the decision-making process for selecting PPE based on the quantity and state of the chemical.[1]

PPE_Selection Start Start: Handling 5-Fluoropyridine-2-sulfonamide State Assess Physical State Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Quantity Assess Quantity Solid->Quantity Solvent_Check Check Solvent Type Solution->Solvent_Check Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large PPE_Level1 Standard PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses Fume Hood Small->PPE_Level1 PPE_Level2 Enhanced PPE: Chemical Goggles Tyvek Sleeves N95/P100 Backup Static Control Large->PPE_Level2 Halogenated Halogenated (DCM/CHCl3) Solvent_Check->Halogenated NonHalogenated Standard (MeOH/EtOAc) Solvent_Check->NonHalogenated Glove_Upgrade REQUIRED: Laminate/Silver Shield Gloves Halogenated->Glove_Upgrade NonHalogenated->PPE_Level1

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Workflow 2: Spill Response Protocol

A logical flow for managing accidental release.[1]

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid Action_Powder 1. Do NOT Sweep (Dust risk) 2. Cover with wet paper towel 3. Scoop damp slurry Powder->Action_Powder Action_Liquid 1. Cover with absorbent pads 2. Wait for absorption 3. Collect pads Liquid->Action_Liquid Disposal Place in Haz Waste Bag Action_Powder->Disposal Action_Liquid->Disposal Decon Clean area with soap/water Check pH if applicable Disposal->Decon

Figure 2: Immediate response logic for dry vs. liquid spills to minimize respiratory exposure.

Emergency Response & Disposal

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[1][4][5] Hold eyelids open. The fluorinated nature increases the risk of corneal damage; seek medical evaluation immediately.[1]

  • Skin Contact: Wash with soap and water.[1][4][5][6][7] Do not use ethanol on skin, as it may enhance absorption of the pyridine ring.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Disposal Plan
  • Waste Stream: Segregate as "Solid Hazardous Waste - Toxic/Irritant." [1]

  • Labeling: Clearly label the waste container with "Contains Fluorinated Pyridine Sulfonamide."[1] This alerts waste handlers to the potential for HF generation if the waste is incinerated improperly.[1]

  • Destruction: The preferred method is high-temperature incineration equipped with scrubbers to neutralize HF and SOx byproducts.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733501, 5-Fluoropyridine-2-sulfonamide.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] Retrieved from [Link]

  • University of Pennsylvania. Nitrile Glove Chemical Compatibility Guide.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.